Pneumocandin B2
Description
This compound has been reported in Glarea lozoyensis with data available.
Properties
Molecular Formula |
C50H80N8O15 |
|---|---|
Molecular Weight |
1033.2 g/mol |
IUPAC Name |
(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,25-dihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C50H80N8O15/c1-5-27(2)23-28(3)13-10-8-6-7-9-11-15-38(65)53-33-14-12-21-52-48(71)42-35(62)20-22-57(42)50(73)40(36(63)25-37(51)64)55-47(70)41(44(67)43(66)30-16-18-31(60)19-17-30)56-46(69)34-24-32(61)26-58(34)49(72)39(29(4)59)54-45(33)68/h16-19,27-29,32-36,39-44,59-63,66-67H,5-15,20-26H2,1-4H3,(H2,51,64)(H,52,71)(H,53,65)(H,54,68)(H,55,70)(H,56,69)/t27-,28+,29+,32+,33+,34-,35-,36+,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
CAUDURDUCQQHDE-GHMALVTLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Isolation of Pneumocandin B₂ from Glarea lozoyensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin B₂, more commonly referred to in scientific literature as Pneumocandin B₀, is a potent antifungal agent and a critical precursor for the semi-synthesis of Caspofungin, a first-line clinical treatment for invasive fungal infections. This document provides a comprehensive technical overview of the discovery, strain development, fermentation, isolation, and purification of Pneumocandin B₀ from the filamentous fungus Glarea lozoyensis. Detailed experimental protocols, quantitative data, and process workflows are presented to serve as a valuable resource for researchers in natural product chemistry, microbial biotechnology, and antifungal drug development.
Introduction
Pneumocandins are a class of echinocandin lipohexapeptides produced by the fungus Glarea lozoyensis.[1][2] These natural products exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[3] The initial discovery identified a mixture of pneumocandins, with Pneumocandin A₀ being the major component in wild-type strains.[1] However, Pneumocandin B₀ was selected as the starting material for the development of Caspofungin due to its superior bioactivity.[1] A significant challenge in the industrial production of Pneumocandin B₀ was its status as a minor fermentation product in the wild-type G. lozoyensis strain ATCC 20868. This necessitated extensive strain improvement through mutagenesis and optimization of fermentation conditions to develop high-yielding strains, such as the mutant ATCC 74030, which predominantly produces Pneumocandin B₀.
Strain Development and Fermentation
The industrial production of Pneumocandin B₀ relies on high-yielding strains of Glarea lozoyensis. The transition from the wild-type strain, which produces a high ratio of Pneumocandin A₀ to B₀, to production strains that exclusively or predominantly synthesize Pneumocandin B₀ was a critical step.
Genetic Engineering for Exclusive Pneumocandin B₀ Production
In wild-type G. lozoyensis, Pneumocandin A₀ is the more abundant product. The key structural difference between Pneumocandin A₀ and B₀ lies in an amino acid residue. The conversion of a precursor to Pneumocandin A₀ is catalyzed by the GLOXY4 gene product, a nonheme, α-ketoglutarate-dependent oxygenase. Disruption of the GLOXY4 gene abolishes the production of Pneumocandin A₀, leading to the exclusive production of Pneumocandin B₀. This genetic engineering approach provides a rational method for developing high-yield production strains.
Fermentation Parameters
Optimized fermentation conditions are crucial for maximizing the yield of Pneumocandin B₀. Various fermentation strategies have been developed, including fed-batch and adaptive laboratory evolution techniques.
Table 1: Fermentation Media Composition for Glarea lozoyensis
| Component | Seed Medium Concentration | Fermentation Medium Concentration |
| Lactose | - | 3.0% |
| Threonine | - | 1.0% |
| Yeast Powder | - | 1.0% |
| Proline | - | 1.2% |
| Glucose | 40 g/L | - |
| Soybean Powder | 20 g/L | - |
| KH₂PO₄ | 1 g/L | 0.15% |
| FeSO₄·7H₂O | 0.01 g/L | - |
| MnSO₄·H₂O | 0.01 g/L | - |
| ZnSO₄·7H₂O | 0.002 g/L | - |
| CaCl₂·2H₂O | 0.001 g/L | - |
| HBO₃ | 0.00056 g/L | - |
| CuCl₂·2H₂O | 0.00025 g/L | - |
| (NH₄)₅Mo₇O₂₄·4H₂O | 0.00003 g/L | - |
| Magnesium Sulfate Heptahydrate | - | 0.05% |
| MES Buffer Salt | - | 1.5% |
| Initial pH | 5.0 | 5.3 |
Data compiled from various sources.
Table 2: Quantitative Yields of Pneumocandin B₀ under Different Fermentation Strategies
| Fermentation Strategy | Strain | Pneumocandin B₀ Yield | Reference |
| Low-Temperature Adaptive Laboratory Evolution (ALE) | ALE50 | 2131 g/L | |
| Osmotic Stress Control Fed-Batch | Not Specified | 2711 mg/L | |
| Addition of SDS in late fermentation | Not Specified | 2529 mg/L | |
| Medium Optimization (Response Surface Analysis) | Not Specified | 1840 mg/L | |
| Chemical Mutagenesis (Industrial Strain) | ATCC 74030 | 241 µg/mL (from 18 µg/mL in wild-type) |
Isolation and Purification of Pneumocandin B₀
The isolation and purification of Pneumocandin B₀ from the fermentation broth is a multi-step process involving extraction, chromatography, and crystallization.
Experimental Protocols
Protocol 1: Extraction of Pneumocandin B₀ from Fermentation Broth
-
Mycelial Extraction: Filter the fermentation broth of G. lozoyensis to separate the mycelia. Extract the collected mycelia with methanol (B129727). A second filtration step is performed to obtain the methanol extract containing Pneumocandin B₀.
-
Broth Extraction: Alternatively, for whole broth extraction, add an equal volume of methanol to the culture and agitate for 1 hour. Filter to remove the fungal cells.
-
Solvent Extraction: For a more selective extraction, n-butanol can be used to extract Pneumocandin B₀ from the fermentation broth.
-
Concentration: Evaporate the solvent from the extract under vacuum to obtain a concentrated crude extract.
Protocol 2: Chromatographic Purification of Pneumocandin B₀
-
Initial Purification (Reversed-Phase Chromatography):
-
Adsorbent: Utilize a reversed-phase resin such as C8 or C18.
-
Sample Preparation: Dissolve the crude extract in an appropriate solvent.
-
Elution: Employ a gradient of an organic solvent (e.g., acetonitrile) in water, often with an acid modifier like formic acid.
-
Fraction Collection: Collect fractions and analyze for the presence of Pneumocandin B₀ using HPLC.
-
-
Intermediate Purification (Normal-Phase or HILIC):
-
Adsorbent: For normal-phase chromatography, spherical silica (B1680970) gel can be used. For Hydrophilic Interaction Liquid Chromatography (HILIC), an unmodified silica stationary phase is effective.
-
Mobile Phase (Normal-Phase): A mixture of dichloromethane (B109758) and methanol (e.g., 4:1 v/v) can be used for elution from spherical silica gel.
-
Mobile Phase (HILIC): A mobile phase containing a high percentage of an organic solvent like acetonitrile (B52724) (e.g., 80-90%) with a low percentage of an acidic aqueous solution is used. This method is particularly useful for separating Pneumocandin B₀ from its isomer, Pneumocandin C₀.
-
-
Final Polishing (Crystallization):
-
Solvent System: Dissolve the purified Pneumocandin B₀ fractions in a suitable solvent like methanol.
-
Antisolvent Addition: Slowly add an antisolvent such as acetone (B3395972) to induce crystallization.
-
Temperature: Perform crystallization at a low temperature (e.g., 0-10 °C) to enhance yield.
-
Drying: Collect the crystals by filtration and dry under vacuum.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for the analysis and quantification of Pneumocandin B₀.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV detection at 210 nm.
-
-
Mass Spectrometry: High-resolution mass spectrometry can be used for accurate mass determination and structural confirmation.
Visualizing the Processes
Biosynthetic Pathway of Pneumocandins
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Pneumocandin B0: Structure, Properties, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the chemical and biological properties of the pivotal antifungal agent, Pneumocandin B0.
Introduction
Pneumocandin B0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis. It is a compound of significant interest in the pharmaceutical industry, primarily serving as the crucial starting material for the semi-synthesis of Caspofungin, a frontline antifungal drug. Echinocandins represent a vital class of antifungal agents due to their unique mechanism of action, targeting the fungal cell wall—a structure absent in mammalian cells—thereby offering a high degree of selective toxicity.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies associated with Pneumocandin B0.
Note on Nomenclature: While the user query specified "Pneumocandin B2," the vast body of scientific literature refers to the precursor of Caspofungin as Pneumocandin B0 . It is understood that for the purposes of this guide, "this compound" refers to the widely studied Pneumocandin B0. In its natural fermentation, Pneumocandin B0 is often a minor product alongside the more abundant Pneumocandin A0.[1][2]
Chemical Structure and Physicochemical Properties
Pneumocandin B0 is a complex cyclic lipohexapeptide. Its structure consists of a cyclic hexapeptide core N-acylated with a 10,12-dimethylmyristoyl lipid side chain. This lipophilic tail is crucial for its antifungal activity.
The core hexapeptide contains several non-proteinogenic and hydroxylated amino acids, which are key to its biological function and solubility characteristics. The specific amino acids at positions 5 and 6 are 3-hydroxyglutamine and trans-3-hydroxy-L-proline, respectively.[3]
Physicochemical Data
The key physicochemical properties of Pneumocandin B0 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₀H₈₀N₈O₁₇ | [4][5] |
| Molecular Weight | 1065.21 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | >230°C (with decomposition) | |
| Solubility | Soluble in DMSO (≥94.6 mg/mL), Ethanol (≥56.2 mg/mL), Methanol. Limited water solubility. | |
| CAS Number | 135575-42-7 |
Note: Specific optical rotation and detailed spectroscopic data (NMR, IR) are not consistently reported in publicly available literature but are confirmed through HPLC and high-resolution mass spectrometry during characterization.
Biological Properties and Mechanism of Action
Pneumocandin B0 exhibits potent antifungal activity against a broad spectrum of fungal pathogens, most notably Candida and Aspergillus species.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary mechanism of action for Pneumocandin B0 and other echinocandins is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is an integral component of the fungal cell wall biosynthesis pathway, responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, a critical structural polymer that maintains the osmotic integrity of the fungal cell.
By inhibiting this enzyme, Pneumocandin B0 disrupts cell wall synthesis, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This targeted action is highly specific to fungi, contributing to the low toxicity profile of echinocandin-class drugs in humans. Inhibition of the synthase has been shown to trigger a cell cycle feedback mechanism, resulting in cell cycle arrest.
Antifungal Activity
Pneumocandin B0 has demonstrated significant in vitro activity against various fungal pathogens. The half-maximal inhibitory concentrations (IC₅₀) for glucan synthase inhibition are in the nanogram per milliliter range for key pathogens.
| Organism | IC₅₀ (Glucan Synthase Inhibition) | Reference(s) |
| Candida albicans | 70 ng/mL | |
| Aspergillus fumigatus | 67 ng/mL |
Biosynthesis
Pneumocandin B0 is a secondary metabolite produced through a complex biosynthetic pathway in G. lozoyensis. The core of this pathway is a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) which assemble the peptide core and the lipid side chain, respectively.
A key step in determining the final structure is the hydroxylation of amino acid precursors. In wild-type strains, the production of Pneumocandin A0 often predominates over B0. The difference lies in the amino acid at position six of the hexapeptide core. The enzyme GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase, is responsible for the cyclization of L-leucine to form (4S)-methyl-L-proline, the precursor for the residue in Pneumocandin A0. Genetic disruption of the GLOXY4 gene abolishes Pneumocandin A0 production and results in the exclusive production of Pneumocandin B0, a crucial development for industrial-scale manufacturing.
Experimental Protocols
This section details generalized methodologies for the isolation, analysis, and activity testing of Pneumocandin B0.
Isolation and Purification from Fermentation Broth
The recovery of Pneumocandin B0 from G. lozoyensis fermentation is a multi-step process aimed at separating the target molecule from other cellular components and related pneumocandin isomers.
Objective: To isolate and purify Pneumocandin B0 from a fermentation culture.
Methodology:
-
Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as n-butanol. The product, being lipophilic, partitions into the organic phase.
-
Concentration: The organic extract is concentrated under vacuum to reduce the volume.
-
Washing & Charcoal Treatment: The concentrate may be washed with aqueous solutions to remove polar impurities. Activated charcoal treatment is often employed to remove colored impurities.
-
Crystallization: The concentrate is treated with an anti-solvent (e.g., acetone) at reduced temperatures (0-10°C) to induce crystallization of the crude product.
-
Chromatography: The crude solid is redissolved and subjected to column chromatography.
-
Adsorbent: Silica (B1680970) gel or alumina (B75360) is commonly used.
-
Elution: A gradient of solvents, such as methanol-water mixtures, is used to first elute more polar impurities, followed by fractions enriched in Pneumocandin B0.
-
-
Final Purification (HPLC): High-performance liquid chromatography (HPLC) is used for final polishing to separate Pneumocandin B0 from its closely related isomers, such as Pneumocandin C0. Normal phase or HILIC chromatography on a silica column is often effective.
-
Drying: The purified, product-rich fractions are pooled, concentrated, and dried under vacuum to yield a solid, high-purity product.
Antifungal Susceptibility Testing (Broth Microdilution)
Determining the minimum inhibitory concentration (MIC) is essential for evaluating the potency of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols.
Objective: To determine the MIC of Pneumocandin B0 against a fungal isolate (e.g., Candida albicans).
Methodology:
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a pure culture. A suspension is made in sterile saline and adjusted spectrophotometrically to a standardized concentration (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL). This is then diluted to the final working inoculum concentration.
-
Drug Dilution: A stock solution of Pneumocandin B0 in DMSO is prepared. A two-fold serial dilution series is prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate, including a drug-free growth control well.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of Pneumocandin B0 that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well. This can be assessed visually or with a spectrophotometer.
Conclusion
Pneumocandin B0 remains a cornerstone in the development of modern antifungal therapies. Its potent and selective mechanism of action against β-(1,3)-D-glucan synthase provides a clear advantage in treating invasive fungal infections. A thorough understanding of its chemical structure, biosynthetic pathway, and properties is essential for researchers working on the optimization of its production, the development of novel semi-synthetic derivatives, and the exploration of its full therapeutic potential. The methodologies outlined in this guide provide a framework for the consistent analysis and evaluation of this important natural product.
References
Pneumocandin B2: A Technical Guide to its Mechanism of Action as a β-(1→3)-D-glucan Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of Pneumocandin B2, a naturally occurring lipopeptide and a key precursor to the semi-synthetic antifungal agent, caspofungin. This compound is a member of the echinocandin class of antifungals, which are notable for their potent and specific activity against a broad range of pathogenic fungi.[1][2][3][4] This document will detail the molecular interactions, kinetic properties, and cellular consequences of this compound's inhibitory effects on β-(1→3)-D-glucan synthase, a critical enzyme in fungal cell wall biosynthesis.
Core Mechanism of Action: Targeting Fungal Cell Wall Integrity
The primary mechanism of action for this compound and other echinocandins is the potent and specific inhibition of the enzyme β-(1→3)-D-glucan synthase.[1][5][6] This enzyme is essential for the synthesis of β-(1→3)-D-glucan, a major structural polymer of the fungal cell wall.[2][7] The fungal cell wall is a dynamic structure crucial for maintaining cellular integrity, protecting against osmotic stress, and facilitating host-pathogen interactions. Unlike mammalian cells, which lack a cell wall, this structure presents an ideal target for selective antifungal therapy.[7]
This compound acts as a noncompetitive inhibitor of β-(1→3)-D-glucan synthase.[3][4][8][9][10] This means it does not bind to the active site of the enzyme where the substrate, UDP-glucose, would normally bind. Instead, it is thought to bind to an allosteric site on the FKS1 subunit of the enzyme complex.[11][12] Recent cryo-electron microscopy studies have provided structural insights into the FKS1 protein, revealing a potential binding pocket for echinocandins near transmembrane helices TM5-6 and TM8.[13][14] This binding event induces a conformational change in the enzyme, rendering it inactive.
The inhibition of β-(1→3)-D-glucan synthesis leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic lysis and ultimately leading to cell death.[7][8] This fungicidal activity is particularly pronounced against Candida species, while a fungistatic effect is observed against Aspergillus species.[1][8]
Quantitative Analysis of Inhibition
The potency of β-(1→3)-D-glucan synthase inhibitors is typically quantified by their 50% inhibitory concentration (IC50). While specific IC50 values for this compound are not as widely reported as for its semi-synthetic derivatives, related compounds have been extensively studied. For instance, Pneumocandin A0 has demonstrated an IC50 value of approximately 1.25 µM in a fluorescent assay and 1 µM in a radioactivity assay against C. albicans glucan synthase.[15] The table below summarizes available inhibitory data for this compound and its closely related analogs.
| Compound | Fungal Species | Enzyme Source | Assay Type | IC50 (µM) | Reference |
| Pneumocandin A0 | Candida albicans | Microsomal fraction | Fluorescent | 1.25 | [15] |
| Pneumocandin A0 | Candida albicans | Microsomal fraction | Radioactivity | 1.0 | [15] |
| L-733,560 (Pneumocandin B0 derivative) | Candida albicans | Not specified | Not specified | Potent activity reported | [16] |
| Enfumafungin | Candida albicans | Not specified | Not specified | Comparable to L-733,560 | [16][17] |
Experimental Protocols for β-(1→3)-D-glucan Synthase Inhibition Assay
The inhibitory activity of compounds like this compound is determined using a β-(1→3)-D-glucan synthase assay. The general principle involves incubating a source of the enzyme (typically a microsomal fraction from fungal cells) with the substrate UDP-glucose (often radiolabeled) and the test inhibitor. The amount of synthesized glucan, which is insoluble, is then quantified.
This protocol is adapted from established methods for measuring β-(1→3)-D-glucan synthase activity.[16][18][19]
-
Enzyme Preparation:
-
Cultivate the desired fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Disrupt cells mechanically (e.g., with glass beads) in a lysis buffer containing protease inhibitors.
-
Prepare a microsomal membrane fraction by differential centrifugation. The final pellet containing the enzyme is resuspended in a storage buffer.
-
-
Assay Reaction:
-
Prepare a reaction mixture in a final volume of 40-100 µL. The mixture typically contains:
-
Tris-HCl buffer (pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Potassium Fluoride (KF)
-
EDTA
-
GTPγS (a non-hydrolyzable GTP analog that activates the enzyme)
-
UDP-[14C]glucose (as the substrate)
-
The test compound (this compound) at various concentrations.
-
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the mixture at 30°C for 60-120 minutes.
-
-
Quantification:
-
Quench the reaction by adding an equal volume of 10-20% trichloroacetic acid (TCA).[16][19]
-
Collect the acid-insoluble glucan polymer by filtration through a glass fiber filter.
-
Wash the filter multiple times with TCA and then with ethanol (B145695) to remove unincorporated substrate and other soluble components.[19]
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
-
An alternative method utilizes the fluorescent dye aniline (B41778) blue, which specifically binds to β-(1→3)-glucan polymers.[15]
-
Enzyme Reaction: The initial steps of enzyme preparation and the reaction are similar to the radioactive assay, but non-labeled UDP-glucose is used as the substrate.
-
Solubilization and Staining:
-
The reaction is stopped, and the newly formed glucan is solubilized, typically with NaOH at an elevated temperature.
-
Aniline blue is added to the solubilized glucan, forming a fluorescent complex.
-
-
Quantification:
-
The fluorescence of the complex is measured using a fluorometer (e.g., excitation at 400 nm, emission at 460 nm).
-
The amount of glucan is determined by comparing the fluorescence to a standard curve generated with a known glucan (e.g., pachyman).
-
This method avoids the use of radioactive materials and has been shown to produce comparable IC50 values.[15]
-
Structure-Activity Relationship
The antifungal activity of pneumocandins is critically dependent on their chemical structure. The core is a cyclic hexapeptide, but the N-linked acyl side chain plays a crucial role.[1] This hydrophobic fatty acid chain is thought to act as an anchor, embedding the molecule into the fungal cell membrane in proximity to the β-(1→3)-D-glucan synthase complex.[1] Modifications to this side chain, as well as to the amino acid residues of the peptide core, have been extensively explored in the development of semi-synthetic echinocandins like caspofungin, aiming to improve solubility, efficacy, and pharmacokinetic properties.[2][6]
Conclusion
This compound exerts its antifungal effect through a highly specific and potent mechanism: the noncompetitive inhibition of β-(1→3)-D-glucan synthase. By targeting an essential component of the fungal cell wall, an organelle absent in mammalian cells, this compound and its derivatives achieve a high therapeutic index. The detailed understanding of its mechanism of action, supported by quantitative kinetic data and robust experimental protocols, has been fundamental to the development of the echinocandin class of antifungal drugs, which remain a cornerstone of therapy for invasive fungal infections.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Echinocandin - Wikipedia [en.wikipedia.org]
- 9. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Specific Substitutions in the Echinocandin Target Fks1p Account for Reduced Susceptibility of Rare Laboratory and Clinical Candida sp. Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and mechanistic insights into fungal β-1,3-glucan synthase FKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural and mechanistic insights into fungal β-1,3-glucan synthase FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Potent Antifungal: A Technical Guide to the Biosynthetic Pathway of Pneumocandin B0 in Glarea lozoyensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of pneumocandin B0, a crucial precursor to the semi-synthetic echinocandin antifungal drug, caspofungin. Produced by the filamentous fungus Glarea lozoyensis, pneumocandin B0 is a complex lipohexapeptide natural product. Understanding its intricate biosynthesis is paramount for strain improvement, pathway engineering, and the generation of novel antifungal agents. This document details the genetic and enzymatic machinery, precursor molecules, and key experimental methodologies that have been instrumental in elucidating this pathway.
The Pneumocandin B0 Biosynthetic Gene Cluster
The biosynthesis of pneumocandin B0 is orchestrated by a contiguous gene cluster in Glarea lozoyensis.[1][2][3][4][5] This cluster houses the genes encoding the core enzymatic machinery, including a non-ribosomal peptide synthetase (NRPS), a polyketide synthase (PKS), cytochrome P450 monooxygenases, and various modifying enzymes. The elucidation of this gene cluster through whole-genome sequencing has been a pivotal step in understanding and manipulating pneumocandin production.
Key Genes in the Pneumocandin B0 Biosynthetic Cluster:
| Gene | Encoded Enzyme/Protein | Function in Pneumocandin B0 Biosynthesis |
| GLPKS4 | Polyketide Synthase | Synthesis of the 10,12-dimethylmyristoyl lipid side chain. |
| GLNRPS4 | Non-ribosomal Peptide Synthetase | Assembly of the hexapeptide core. |
| GLligase | Acyl-AMP Ligase | Activation and transfer of the lipid side chain to the NRPS. |
| GLOXY2 (GloF) | Proline Hydroxylase | Catalyzes the hydroxylation of L-proline to 3S-hydroxy-L-proline and 4R-hydroxy-L-proline. |
| GLOXY4 | α-ketoglutarate-dependent oxygenase | Involved in the biosynthesis of 4S-methyl-L-proline for the byproduct pneumocandin A0. Its disruption leads to exclusive production of pneumocandin B0. |
| GLP450-1, GLP450-2 | Cytochrome P450 Monooxygenases | Hydroxylation of the hexapeptide core. |
| GLHYD | Type II Thioesterase | Putative role in releasing the polyketide chain from GLPKS4. |
| gloF | 2-OG-dependent proline hydroxylase | Hydroxylates free proline before it is loaded on the NRPS. |
| htyE | Orthologue of GloF | Involved in echinocandin B biosynthesis, with similar enzymatic activities to GloF. |
The Biosynthetic Pathway of Pneumocandin B0
The biosynthesis of pneumocandin B0 is a hybrid polyketide-non-ribosomal peptide pathway, involving the coordinated action of PKS and NRPS machinery. The process can be broadly divided into three main stages: the synthesis of the lipid side chain, the assembly of the hexapeptide core, and the subsequent modifications and cyclization.
Synthesis of the 10,12-dimethylmyristoyl Side Chain
The pathway initiates with the synthesis of the 10,12-dimethylmyristic acid side chain by the polyketide synthase GLPKS4. This fatty acid is then activated to its CoA thioester by the acyl-AMP ligase, GLligase, preparing it for attachment to the NRPS.
Assembly of the Hexapeptide Core
The core of pneumocandin B0 is a hexapeptide assembled by the large, multi-modular enzyme GLNRPS4. The precursor amino acids for the hexapeptide core include L-proline, L-tyrosine, and L-glutamic acid. The non-proteinogenic amino acids found in pneumocandin B0 are synthesized through the action of modifying enzymes. For instance, the proline hydroxylase GLOXY2 (GloF) is responsible for generating 3S-hydroxy-L-proline and 4R-hydroxy-L-proline from L-proline.
Acylation, Modification, and Cyclization
The 10,12-dimethylmyristoyl side chain is transferred to the N-terminus of the growing peptide chain on the GLNRPS4 enzyme. The hexapeptide undergoes a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. Finally, the linear lipopeptide is released from the NRPS through a cyclization reaction, forming the mature pneumocandin B0 molecule.
It is important to note that the wild-type Glarea lozoyensis also produces pneumocandin A0 as a major byproduct. The key difference lies in the sixth amino acid residue, which is 3S-hydroxy-4S-methyl-L-proline in pneumocandin A0 and 3S-hydroxy-L-proline in pneumocandin B0. The enzyme GLOXY4 is responsible for the formation of the 4S-methyl-L-proline precursor for pneumocandin A0.
From Pneumocandin B0 to Pneumocandin B2
It is a common misconception that this compound is a direct fungal metabolite. In reality, Pneumocandin B0 is the direct product of the fungal biosynthetic pathway. This compound is not a naturally occurring compound in Glarea lozoyensis. Pneumocandin B0 serves as the starting material for the semi-synthesis of the antifungal drug caspofungin.
Quantitative Data on Pneumocandin B0 Production
Various strategies have been employed to enhance the production of pneumocandin B0, including fermentation optimization and genetic engineering. The following tables summarize some of the reported quantitative data.
Table 1: Fermentation Conditions and Pneumocandin B0 Titers
| Carbon Source | Nitrogen Source | Additive | Maximum Titer (mg/L) | Reference |
| Mannitol and Glucose (co-fermentation) | - | - | 65% increase | |
| - | Cotton seed powder | - | 23% enhancement | |
| - | - | SDS (late fermentation) | 2529 | |
| - | - | Proline | Dose-dependent increase | |
| - | - | - | 1840 (optimized medium) | |
| - | - | - | 2131 (after adaptive laboratory evolution) |
Table 2: Impact of Gene Disruption on Pneumocandin Production
| Disrupted Gene | Effect on Pneumocandin Production | Reference |
| GLNRPS4 | Abolished production of pneumocandins A0 and B0. | |
| GLPKS4 | Abolished production of pneumocandins A0 and B0. | |
| GLOXY4 | Abolished pneumocandin A0 production; exclusive production of pneumocandin B0 with a 9.5-fold increase in titer compared to wild-type. | |
| GLHYD | Significant decrease in pneumocandin A0 production; undetectable levels of pneumocandin B0. |
Experimental Protocols
The elucidation of the pneumocandin B0 biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below is a generalized methodology for a key experiment: gene disruption.
Gene Disruption via Agrobacterium tumefaciens-mediated Transformation (ATMT)
This protocol outlines the general steps for disrupting a target gene (e.g., GLOXY4) in G. lozoyensis to study its function in pneumocandin biosynthesis.
Objective: To create a knockout mutant of a specific gene to assess its role in the biosynthetic pathway.
Materials:
-
G. lozoyensis wild-type strain
-
Agrobacterium tumefaciens strain (e.g., AGL-1)
-
Binary vector (e.g., pAg1-H3) containing a selection marker (e.g., hygromycin resistance gene)
-
Restriction enzymes
-
DNA ligase
-
Primers for amplifying flanking regions of the target gene
-
Culture media for G. lozoyensis and A. tumefaciens
-
Spectinomycin and Cefotaxime (B1668864)
-
Induction medium (e.g., IM) with acetosyringone
Methodology:
-
Construction of the Gene Disruption Vector:
-
Amplify the 5' and 3' flanking regions (homologous arms) of the target gene from G. lozoyensis genomic DNA using PCR with specific primers.
-
Clone the amplified flanking regions into the binary vector on either side of the hygromycin resistance cassette. This creates the gene disruption vector.
-
Transform the vector into E. coli for plasmid propagation and verification.
-
-
Transformation of A. tumefaciens:
-
Introduce the constructed gene disruption vector into A. tumefaciens AGL-1 competent cells via electroporation or heat shock.
-
Select for transformed A. tumefaciens colonies on appropriate antibiotic-containing medium.
-
-
Co-cultivation of G. lozoyensis and A. tumefaciens:
-
Prepare a spore suspension of G. lozoyensis.
-
Grow the transformed A. tumefaciens to the desired optical density and induce the virulence genes by adding acetosyringone.
-
Mix the G. lozoyensis spores and the induced A. tumefaciens cells and plate them on an induction medium.
-
Co-cultivate for a few days to allow for T-DNA transfer.
-
-
Selection of Transformants:
-
Overlay the co-cultivation plates with a medium containing hygromycin (to select for fungal transformants) and cefotaxime (to kill the A. tumefaciens).
-
Incubate until hygromycin-resistant fungal colonies appear.
-
-
Verification of Gene Disruption:
-
Isolate genomic DNA from the putative transformants.
-
Confirm the homologous recombination event and the disruption of the target gene using PCR with specific primers and/or Southern blotting.
-
-
Phenotypic Analysis:
-
Cultivate the confirmed gene disruption mutants in production medium.
-
Extract the secondary metabolites and analyze the production profile of pneumocandins using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the effect of the gene knockout.
-
Visualizing the Pathway and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the pneumocandin B0 biosynthetic pathway and a typical gene disruption workflow.
Caption: The biosynthetic pathway of Pneumocandin B0 in Glarea lozoyensis.
Caption: A generalized workflow for gene disruption in Glarea lozoyensis.
References
- 1. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Pneumocandin B₂: A Technical Guide to its Biological Activity and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin B₂, also widely known as Pneumocandin B₀, is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis. It serves as the direct precursor for the semi-synthetic antifungal drug, caspofungin acetate.[1][2] The echinocandins represent a significant class of antifungal agents due to their unique mechanism of action, which offers a high degree of fungal selectivity and a favorable safety profile. This technical guide provides an in-depth analysis of the biological activity and antifungal spectrum of Pneumocandin B₂, detailing its mechanism of action, in vitro and in vivo efficacy, and the cellular pathways it perturbs.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary molecular target of Pneumocandin B₂ is the fungal enzyme β-(1,3)-D-glucan synthase. This enzyme is an integral component of the fungal cell wall, responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity.
Pneumocandin B₂ acts as a non-competitive inhibitor of this enzyme complex. By binding to the Fks1 subunit of the glucan synthase, it disrupts the polymerization of glucose into long glucan chains. This inhibition leads to a weakened cell wall that is unable to withstand osmotic stress, ultimately resulting in fungal cell lysis and death.[3] This mechanism is particularly effective and selective because mammalian cells lack a cell wall and, consequently, the β-(1,3)-D-glucan synthase enzyme, minimizing the potential for mechanism-based toxicity in humans.
The inhibition of β-(1,3)-D-glucan synthesis triggers a compensatory stress response in fungi, primarily through the Cell Wall Integrity (CWI) pathway. This pathway attempts to repair the cell wall damage, often by increasing the production of chitin, another key structural component of the fungal cell wall.
Fungal Cell Wall Integrity (CWI) Pathway Activation
The inhibition of β-(1,3)-D-glucan synthesis by Pneumocandin B₂ induces significant stress on the fungal cell wall, activating the Cell Wall Integrity (CWI) signaling pathway. This is a conserved stress response pathway in fungi that senses and responds to cell wall damage.
Antifungal Spectrum and In Vitro Activity
Pneumocandin B₂ and its derivatives exhibit a broad spectrum of activity against many clinically important fungal pathogens. The in vitro activity is typically determined by broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC).
Data Presentation
The following tables summarize the in vitro activity of pneumocandin derivatives against various fungal species. It is important to note that much of the publicly available data is for semi-synthetic derivatives like L-733,560 and caspofungin (L-743,872), which have been optimized for clinical use. The activity of the parent compound, Pneumocandin B₂, is expected to be comparable, particularly against Candida species.
Table 1: In Vitro Activity of Pneumocandin Derivatives against Candida Species
| Fungal Species | Drug (Pneumocandin Derivative) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | L-733,560 | 0.01 | 0.06 | [4] |
| Candida albicans (Fluconazole-resistant) | L-733,560 | 0.01 | 0.06 | [4] |
| Candida glabrata | L-743,872 | 0.06 | 0.12 | [5] |
| Candida tropicalis | L-743,872 | 0.06 | 0.12 | [5] |
| Candida parapsilosis | L-743,872 | 0.5 | 1.0 | [5] |
| Candida krusei | L-743,872 | 0.25 | 0.5 | [5] |
| Candida lusitaniae | L-733,560 | 0.15 (mean) | - | [6][7] |
| Candida guilliermondii | L-733,560 | 1.25 (mean) | - | [6][7] |
Table 2: In Vitro Activity of Pneumocandin Derivatives against Aspergillus and Cryptococcus
| Fungal Species | Drug (Pneumocandin Derivative) | Endpoint | Value (µg/mL) | Reference |
| Aspergillus fumigatus | Caspofungin | MEC | 0.015 - 0.12 | [8] |
| Aspergillus flavus | Caspofungin | MEC | 0.03 - 0.12 | [8] |
| Aspergillus terreus | Caspofungin | MEC | 0.015 - 0.06 | [8] |
| Cryptococcus neoformans | L-743,872 | MIC | >16 | [9][10][11] |
Note: For Aspergillus species, the MEC, the lowest drug concentration that causes the formation of abnormal, branched hyphae, is often considered a more reliable measure of in vitro activity for echinocandins than the MIC.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing for Yeasts
The in vitro activity of Pneumocandin B₂ against yeast species such as Candida and Cryptococcus is determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27.
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Echinocandin - Wikipedia [en.wikipedia.org]
- 4. In vitro activities of semisynthetic pneumocandin L-733,560 against fluconazole-resistant and -susceptible Candida albicans isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the in vitro activities of the echinocandin LY303366, the pneumocandin MK-0991, and fluconazole against Candida species and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pneumocandin L-743,872 enhances the activities of amphotericin B and fluconazole against Cryptococcus neoformans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
The Echinocandins: A Deep Dive into Pneumocandin B₂ and Its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of invasive fungal infections as a significant threat to public health, particularly in immunocompromised populations, has underscored the need for effective and safe antifungal agents. The echinocandin class of antifungals represents a major advancement in this field, offering a unique mechanism of action with a favorable safety profile. This technical guide provides a comprehensive review of Pneumocandin B₀, the natural precursor to the first approved echinocandin, and its semi-synthetic derivatives: Caspofungin, Micafungin, and Anidulafungin.
Mechanism of Action: Targeting the Fungal Cell Wall
Echinocandins exert their antifungal effect by a novel mechanism: the noncompetitive inhibition of β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is a critical component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity.[4][5] By inhibiting this enzyme, echinocandins disrupt the cell wall, leading to osmotic instability and ultimately, fungal cell death (lysis). This mechanism is highly selective for fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to the low toxicity of this drug class.
The activity of echinocandins is generally fungicidal against most Candida species and fungistatic against Aspergillus species.
Quantitative Data Summary
Table 1: In Vitro Susceptibility of Common Fungal Pathogens
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the three major semi-synthetic echinocandins against key Candida and Aspergillus species. MIC values are presented as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively).
| Organism | Antifungal | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | Anidulafungin | 0.03 | 0.12 | |
| Caspofungin | 0.03 | 0.12 | ||
| Micafungin | 0.015 | 0.03 | ||
| Candida glabrata | Anidulafungin | 0.06 | 0.12 | |
| Caspofungin | 0.03 | 0.06 | ||
| Micafungin | 0.015 | 0.03 | ||
| Candida parapsilosis | Anidulafungin | 2 | 2 | |
| Caspofungin | 0.25 | 0.5 | ||
| Micafungin | 1 | 2 | ||
| Candida krusei | Anidulafungin | 0.03 | 0.06 | |
| Caspofungin | 0.06 | 0.12 | ||
| Micafungin | 0.06 | 0.06 | ||
| Aspergillus fumigatus | Anidulafungin | ≤0.008 - 0.03 (MEC) | N/A | |
| Caspofungin | ≤0.5 (MEC) | N/A | ||
| Micafungin | ≤0.008 - 0.03 (MEC) | N/A |
Note: For Aspergillus spp., Minimum Effective Concentration (MEC) is often reported instead of MIC. The MEC is the lowest drug concentration that leads to the growth of abnormal, branched hyphae.
Table 2: Comparative Pharmacokinetic Parameters of Echinocandins
Echinocandins are administered intravenously due to poor oral bioavailability. They are characterized by high protein binding and do not significantly interact with the cytochrome P450 enzyme system.
| Parameter | Anidulafungin | Caspofungin | Micafungin | Reference(s) |
| Half-life (t½) | 24-48 hours | 9-11 hours (β-phase) | 11-17 hours | |
| Metabolism | Slow chemical degradation | Hydrolysis & N-acetylation | Hepatic (arylsulfatase, COMT) | |
| Protein Binding | >84% | ~97% | >99% | |
| Excretion | Feces (<10% unchanged) | Urine and feces | Feces | |
| Pharmacokinetics | Linear | Non-linear (triphasic) | Linear |
Table 3: Clinical Efficacy in Invasive Candidiasis
The clinical success rates of echinocandins in treating invasive candidiasis have been demonstrated in numerous clinical trials, often showing non-inferiority or superiority to other antifungal classes like azoles and polyenes.
| Study / Comparison | Echinocandin Arm | Comparator Arm | Success Rate (Echinocandin) | Success Rate (Comparator) | Key Finding | Reference(s) |
| Anidulafungin vs. Fluconazole | Anidulafungin | Fluconazole | 75.6% | 60.2% | Anidulafungin was superior to fluconazole. | |
| Caspofungin vs. Amphotericin B | Caspofungin | Amphotericin B deoxycholate | 73.4% (modified ITT) | 61.7% (modified ITT) | Caspofungin was at least as effective and better tolerated. | |
| Micafungin vs. Liposomal Amphotericin B | Micafungin (100mg/day) | Liposomal Amphotericin B (3mg/kg/day) | 89.6% | 89.5% | Micafungin was non-inferior to liposomal amphotericin B. | |
| Isavuconazole vs. Caspofungin | Caspofungin | Isavuconazole | 71.1% | 60.3% | Isavuconazole failed to meet non-inferiority to caspofungin. |
Experimental Protocols
Protocol 3.1: Fermentation and Extraction of Pneumocandin B₀ from Glarea lozoyensis
This protocol outlines a general procedure for the lab-scale production and extraction of Pneumocandin B₀.
1. Strain and Media Preparation:
- Strain: Glarea lozoyensis (e.g., a high-yield mutant strain).
- Seed Medium: Prepare a suitable seed medium (composition varies, but often contains sources of carbon, nitrogen, and trace elements). Sterilize by autoclaving.
- Production Medium: Prepare a production medium (e.g., "H medium"). This medium is designed to optimize the yield of Pneumocandin B₀. Sterilize by autoclaving.
2. Fermentation:
- Inoculate the seed medium with a stock culture of G. lozoyensis.
- Incubate the seed culture for approximately 5 days with agitation (e.g., 220 rpm) at 25°C.
- Inoculate the production medium with the seed culture (e.g., a 4% v/v transfer).
- Incubate the production culture with agitation (220 rpm) at 25°C for 14-18 days. Monitor parameters such as pH, dissolved oxygen, and substrate consumption if possible.
3. Extraction and Purification:
- At the end of the fermentation, add an equal volume of methanol (B129727) to the culture broth to extract the pneumocandins from the mycelia.
- Agitate the mixture for 1 hour at room temperature.
- Separate the mycelia from the liquid extract by filtration or centrifugation.
- Evaporate the methanol extract to dryness under a vacuum.
- Redissolve the dried extract in a minimal volume of methanol for analysis or further purification.
- For purification, employ chromatographic techniques. A common method involves extraction of the fermentation broth with a solvent like n-butanol, followed by column chromatography on an adsorbent material, and finally crystallization.
Protocol 3.2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.
1. Preparation of Antifungal Stock Solutions:
- Prepare stock solutions of the echinocandin compounds (e.g., Caspofungin, Anidulafungin, Micafungin) in a suitable solvent (e.g., DMSO or water, depending on the compound).
2. Preparation of Microdilution Plates:
- In a 96-well microtiter plate, perform a two-fold serial dilution of each antifungal agent in RPMI 1640 medium to achieve final concentrations typically ranging from 16 to 0.03 µg/mL. Each well should contain 100 µL of the diluted drug.
- Include a drug-free well for a positive growth control and a media-only well for a negative control.
3. Preparation of Fungal Inoculum:
- Culture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.
- Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
- Dilute this suspension in RPMI 1640 medium to achieve a final working inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
4. Inoculation and Incubation:
- Add 100 µL of the working fungal inoculum to each well of the microdilution plate. The final volume in each well will be 200 µL.
- Incubate the plate at 35°C for 24-48 hours.
5. Determination of MIC:
- Read the plate visually or with a spectrophotometer.
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant (e.g., ≥50%) inhibition of growth compared to the positive control well.
Protocol 3.3: Glucan Synthase Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on the β-(1,3)-D-glucan synthase enzyme.
1. Preparation of Enzyme Extract:
- Grow a fungal culture (e.g., Candida albicans) to the mid-log phase.
- Harvest the cells and produce spheroplasts using lytic enzymes.
- Lyse the spheroplasts and prepare a membrane fraction (microsomes), which contains the glucan synthase enzyme, through differential centrifugation.
2. Assay Reaction:
- The reaction is typically performed in a microcentrifuge tube with a final volume of 40-100 µL.
- The reaction mixture contains:
- Buffer (e.g., Tris-HCl, pH 7.5)
- Activators (e.g., GTP, bovine serum albumin)
- Substrate: UDP-[³H]glucose (radiolabeled) or UDP-glucose for non-radioactive methods.
- The test compound (echinocandin) at various concentrations.
- The enzyme extract (membrane fraction).
3. Incubation and Quenching:
- Initiate the reaction by adding the enzyme extract and incubate for 60-120 minutes at 30°C.
- Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
4. Measurement of Product:
- The product, the TCA-insoluble β-(1,3)-D-glucan polymer, is collected by filtration.
- The filter is washed to remove unincorporated UDP-[³H]glucose.
- The radioactivity retained on the filter is measured using a scintillation counter.
- Alternatively, a non-radioactive method can be used where the glucan product is solubilized and then binds to the fluorescent dye aniline (B41778) blue, with the resulting fluorescence measured.
5. Data Analysis:
- Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-drug control.
- The IC₅₀ value (the concentration that inhibits 50% of the enzyme activity) is determined by plotting inhibition versus compound concentration.
Biosynthesis and Genetic Engineering of Pneumocandin B₀
Pneumocandin B₀ is a complex lipohexapeptide natural product synthesized by the fungus Glarea lozoyensis. Its biosynthesis involves a large gene cluster containing a Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS). The PKS is responsible for creating the 10,12-dimethylmyristoyl lipid side chain, while the NRPS assembles the hexapeptide core from various amino acid precursors, including several unusual hydroxylated amino acids.
In the wild-type G. lozoyensis, the major fermentation product is Pneumocandin A₀, with Pneumocandin B₀ being a minor component. The two molecules differ by a single amino acid at position 6 of the peptide ring. A key breakthrough in the production of Caspofungin was the development of strains that exclusively produce Pneumocandin B₀. This was achieved through both classical mutagenesis and targeted genetic engineering.
A critical gene in this process is GLOXY4, which encodes an oxygenase responsible for creating the 4S-methyl-l-proline residue found in Pneumocandin A₀. By disrupting or knocking out this gene, the biosynthetic pathway is shunted, preventing the formation of Pneumocandin A₀ and leading to the exclusive production of Pneumocandin B₀.
Conclusion
The echinocandins, beginning with the discovery of Pneumocandin B₀, have revolutionized the treatment of invasive fungal infections. Their unique mechanism of action, targeting the fungal-specific enzyme β-(1,3)-D-glucan synthase, provides potent and selective antifungal activity with an excellent safety profile. Through a combination of fermentation optimization, classical mutagenesis, and rational genetic engineering, the industrial production of Pneumocandin B₀ as a precursor for the semi-synthetic drug Caspofungin was made possible. The continued study of these compounds, from their biosynthesis to their clinical application, remains a vital area of research in the ongoing fight against life-threatening fungal diseases.
References
- 1. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Invasive candidiasis trial supports echinocandins for primary therapy - Nett - Annals of Infection [aoi.amegroups.org]
An In-depth Technical Guide to the Natural Variants and Analogues of Pneumocandin B₀
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin B₀ is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis. It is a potent inhibitor of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, making it a critical starting material for the semi-synthesis of the antifungal drug caspofungin. This technical guide provides a comprehensive overview of the natural variants of Pneumocandin B₀, its synthetic and semi-synthetic analogues, and the underlying principles of their antifungal activity. Detailed experimental protocols for fermentation, purification, and analogue synthesis are provided, along with a comparative analysis of their biological activities. Furthermore, this guide illustrates the biosynthetic pathway of pneumocandins, the mechanism of action of echinocandins, and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction
The rise of invasive fungal infections, particularly in immunocompromised individuals, has underscored the urgent need for effective and safe antifungal agents. The echinocandins represent a major class of antifungals that target the fungal cell wall, a structure absent in mammalian cells, thus offering a high degree of selective toxicity. Pneumocandin B₀, a secondary metabolite of Glarea lozoyensis, is a cornerstone of this class, serving as the precursor for caspofungin, the first approved echinocandin antifungal.[1] This guide delves into the chemical diversity of pneumocandins, exploring their natural variants and the synthetic analogues that have been developed to improve their therapeutic properties.
Natural Variants of Pneumocandin B₀
Glarea lozoyensis produces a family of related pneumocandins, with Pneumocandin B₀ often being a minor component in wild-type strains.[2] These natural variants primarily differ in the hydroxylation and methylation patterns of the proline and homotyrosine residues within the cyclic hexapeptide core, as well as modifications to the acyl side chain.
Table 1: Structures of Major Natural Pneumocandin Variants
| Compound Name | Core Peptide Modification (Compared to Pneumocandin B₀) | Acyl Side Chain |
| Pneumocandin B₀ | - | 10,12-dimethylmyristoyl |
| Pneumocandin A₀ | Contains 3-hydroxy-4-methyl-L-proline instead of 3-hydroxy-L-proline.[3] | 10,12-dimethylmyristoyl |
| Pneumocandin C₀ | Contains trans-4-hydroxyproline instead of trans-3-hydroxyproline. | 10,12-dimethylmyristoyl |
| Pneumocandin D₀ | Varies in the hydroxylation pattern of the peptide core.[4] | 10,12-dimethylmyristoyl |
| Pneumocandin E₀ | Varies in the hydroxylation pattern of the peptide core. | 10,12-dimethylmyristoyl |
Note: The precise chemical structures for Pneumocandin D₀ and E₀ are not as readily available in public literature as those for A₀, B₀, and C₀.
Analogues of Pneumocandin B₀
The development of semi-synthetic analogues of Pneumocandin B₀ has been a key strategy to enhance its antifungal potency, broaden its spectrum of activity, and improve its pharmacokinetic profile. These modifications have targeted both the cyclic peptide core and the acyl side chain.
Semi-Synthetic Analogues
Caspofungin is the most prominent semi-synthetic analogue of Pneumocandin B₀. Its synthesis involves the introduction of an ethylene (B1197577) diamine group to the hemiaminal moiety of the homotyrosine residue.[5] Other modifications have included the addition of an aminoethyl ether at the R³ position and the conversion of hydroxyglutamine to hydroxyornithine at the R² position, which have been shown to increase efficacy.
Mutasynthesis and Genetically Engineered Analogues
Advances in the understanding of the pneumocandin biosynthetic gene cluster have enabled the generation of novel analogues through genetic manipulation and mutasynthesis. By disrupting specific genes in the biosynthetic pathway of G. lozoyensis, researchers have been able to produce pneumocandins with altered acyl side chains. For instance, feeding alternative fatty acid precursors to a mutant strain has yielded new pneumocandin congeners with straight C14, C15, and C16 side chains.
Comparative Antifungal Activity
The antifungal activity of pneumocandins and their analogues is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various fungal pathogens and their half-maximal inhibitory concentration (IC₅₀) against β-(1,3)-D-glucan synthase.
Table 2: In Vitro Antifungal Activity of Pneumocandin B₀ and Selected Analogues
| Compound | Organism | MIC (µg/mL) | IC₅₀ (ng/mL) of Glucan Synthase | Reference |
| Pneumocandin B₀ | Candida albicans | - | 70 | |
| Aspergillus fumigatus | - | 67 | ||
| L-733,560 (water-soluble semi-synthetic analogue) | Candida albicans | 0.03 - 0.25 | - | |
| Candida tropicalis | 0.03 - 0.12 | - | ||
| Candida krusei | 0.25 - 1.0 | - | ||
| Torulopsis glabrata | 0.03 - 0.12 | - | ||
| Pneumocandin I (C15 straight-chain analogue) | Candida albicans (ATCC 10231) | 0.032 | 16 | |
| Candida albicans (caspofungin-resistant) | 0.512 | - | ||
| Candida glabrata | 0.016 | - | ||
| Aspergillus fumigatus (MEC) | 0.016 | - | ||
| Pneumocandin with myristic acid side chain (C14) | Candida albicans (ATCC 10231) | 0.064 | 32 | |
| Candida glabrata | 0.032 | - | ||
| Aspergillus fumigatus (MEC) | 0.032 | - | ||
| Pneumocandin with palmitic acid side chain (C16) | Candida albicans (ATCC 10231) | 0.032 | 16 | |
| Candida glabrata | 0.016 | - | ||
| Aspergillus fumigatus (MEC) | 0.016 | - |
Note: Quantitative MIC/IC₅₀ data for natural variants A₀, C₀, D₀, and E₀ are not consistently available in the reviewed literature.
Experimental Protocols
Fermentation of Glarea lozoyensis for Pneumocandin B₀ Production
Objective: To cultivate Glarea lozoyensis for the production of Pneumocandin B₀.
Materials:
-
Glarea lozoyensis strain
-
Seed medium (e.g., 2% glucose, 1% peptone, 0.5% yeast extract, 0.5% KH₂PO₄, 0.05% MgSO₄·7H₂O)
-
Production medium (e.g., 4% mannitol, 2% glycerol, 2% soybean meal, 0.5% corn steep liquor, 0.2% (NH₄)₂SO₄, 0.5% CaCO₃)
-
Shake flasks
-
Fermenter
Protocol:
-
Inoculate a seed flask containing the seed medium with a culture of Glarea lozoyensis.
-
Incubate the seed culture at 25°C with agitation (e.g., 220 rpm) for 3-4 days.
-
Transfer the seed culture to a production fermenter containing the production medium at an inoculation rate of 5-10% (v/v).
-
Maintain the fermentation at 25°C with controlled aeration and agitation to ensure adequate dissolved oxygen levels.
-
Monitor the fermentation for key parameters such as pH, glucose consumption, and pneumocandin production (typically by HPLC).
-
The fermentation is typically carried out for 10-14 days.
Extraction and Purification of Pneumocandin B₀
Objective: To isolate and purify Pneumocandin B₀ from the fermentation broth.
Materials:
-
Fermentation broth from Glarea lozoyensis
-
n-Butanol
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Reverse-phase C18 column for HPLC
Protocol:
-
Separate the mycelia from the fermentation broth by filtration or centrifugation.
-
Extract the mycelial cake with methanol to obtain a crude extract containing pneumocandins.
-
Concentrate the methanol extract under vacuum.
-
Perform a liquid-liquid extraction of the concentrated extract with n-butanol.
-
Wash the n-butanol phase with water to remove polar impurities.
-
Concentrate the n-butanol phase to obtain a crude solid.
-
Subject the crude solid to silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate.
-
Pool the fractions containing Pneumocandin B₀ (monitored by TLC or HPLC).
-
Further purify the pooled fractions by preparative reverse-phase HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).
-
Lyophilize the purified fractions to obtain pure Pneumocandin B₀.
Semi-synthesis of Caspofungin from Pneumocandin B₀
Objective: To synthesize caspofungin from Pneumocandin B₀.
Materials:
-
Pneumocandin B₀
-
Thiophenol
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF)
-
Ethylenediamine
-
Anhydrous solvents (e.g., dichloromethane (B109758), tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
Protocol:
-
Thioaminal Formation: Dissolve Pneumocandin B₀ in anhydrous dichloromethane under an inert atmosphere. Add thiophenol and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂). Stir the reaction at room temperature until the formation of the phenylthioaminal is complete (monitored by HPLC).
-
Amide Reduction: Cool the reaction mixture to -20°C and slowly add a solution of borane-tetrahydrofuran complex. Allow the reaction to warm to 0°C and stir until the amide reduction is complete (monitored by HPLC).
-
Amine Substitution: Quench the reaction with methanol. After workup, dissolve the resulting intermediate in an appropriate solvent and add an excess of ethylenediamine. Stir the reaction at room temperature until the substitution is complete (monitored by HPLC).
-
Purification: Purify the crude caspofungin by reverse-phase HPLC to obtain the final product.
Visualizations of Key Pathways and Processes
Biosynthetic Pathway of Pneumocandins
The biosynthesis of pneumocandins is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The following diagram illustrates the key steps in the formation of Pneumocandin A₀ and B₀.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to Glarea lozoyensis as the Fungal Source of Pneumocandin B₀
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the production of Pneumocandin B₀ from Glarea lozoyensis. While the user's query specified Pneumocandin B₂, the primary and industrially significant echinocandin produced by this fungus is Pneumocandin B₀, the direct precursor to the semi-synthetic antifungal drug, Caspofungin. The wild-type strain of G. lozoyensis produces a mixture of pneumocandins, with Pneumocandin A₀ being the most prevalent. However, through mutagenesis and genetic engineering, strains have been developed to exclusively produce Pneumocandin B₀.
Biosynthesis of Pneumocandin B₀ in Glarea lozoyensis
Pneumocandin B₀ is a lipohexapeptide, a secondary metabolite synthesized through a hybrid pathway involving a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). The biosynthetic gene cluster for pneumocandins has been identified and characterized in G. lozoyensis.
The synthesis of the hexapeptide core is carried out by the NRPS, which incorporates a series of proteinogenic and non-proteinogenic amino acids. The lipid side chain, a 10R,12S-dimethylmyristoyl group, is synthesized by the PKS.
A key step in the biosynthesis of pneumocandins is the hydroxylation of proline residues, catalyzed by 2-OG-dependent proline hydroxylases. The enzyme GloF is responsible for hydroxylating free proline before it is incorporated into the hexapeptide core.
Genetic Engineering for Exclusive Pneumocandin B₀ Production
In the wild-type G. lozoyensis, Pneumocandin A₀ is the major product, with a Pneumocandin A₀ to B₀ ratio of approximately 7:1. The structural difference between Pneumocandin A₀ and B₀ lies in the amino acid at the sixth position of the hexapeptide core. Pneumocandin A₀ contains a 3S-hydroxyl-4S-methyl-l-proline residue derived from L-leucine, while Pneumocandin B₀ has a 3S-hydroxyl-l-proline residue at this position, which is derived from L-proline.
The cyclization of L-leucine to form the 4S-methyl-l-proline precursor for Pneumocandin A₀ is catalyzed by the enzyme GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase. Disruption of the GLOXY4 gene eliminates the production of Pneumocandin A₀ and redirects the biosynthetic pathway to exclusively produce Pneumocandin B₀. This single genetic modification has been shown to increase the titer of Pneumocandin B₀ by 9.5-fold compared to the wild-type strain.
Caption: Genetic engineering of G. lozoyensis for exclusive Pneumocandin B₀ production.
Fermentation of Glarea lozoyensis
The production of Pneumocandin B₀ is typically carried out through submerged fermentation. The fermentation process involves a seed culture stage to generate sufficient biomass, followed by a production phase in a specifically designed medium.
Experimental Protocol for Fermentation
1. Strain: Glarea lozoyensis ATCC 20868 (wild-type) or a genetically modified high-producing strain (e.g., ATCC 74030 or a GLOXY4 disruption mutant).
2. Seed Culture:
-
Inoculate frozen mycelia into a seed medium in a shake flask.
-
Incubate at 25°C with agitation (e.g., 220 rpm) for 5-7 days.
3. Production Culture:
-
Inoculate the production medium with the seed culture (e.g., 10% v/v).
-
The production medium is typically complex, containing carbon sources, nitrogen sources, and trace elements.
-
Incubate at 25°C with agitation (e.g., 220 rpm) for 14-18 days. The optimal temperature for Pneumocandin B₀ production is between 23.5 and 25°C.
Fermentation Media Composition and Production Titers
| Component | Concentration | Role | Reference |
| Carbon Source | |||
| Mannitol (B672) | 82.23 g/L | Primary carbon source, can generate more NADPH. | |
| Glucose | - | Often used with mannitol for rapid initial growth. | |
| Fructose | - | A cheaper alternative to mannitol in large-scale fermentation. |
|
Methodological & Application
Application Notes and Protocols for Pneumocandin B0 Fermentation using Glarea lozoyensis
Topic: Pneumocandin B0 Fermentation Protocol using Glarea lozoyensis Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandin B0 is a lipohexapeptide natural product synthesized by the filamentous fungus Glarea lozoyensis. It belongs to the echinocandin class of antifungals, which act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] Pneumocandin B0 is a crucial precursor for the semi-synthetic antifungal drug Caspofungin, the first approved echinocandin for treating invasive fungal infections.[2][3][4] In wild-type strains of G. lozoyensis, pneumocandin B0 is often a minor fermentation product alongside other analogues like pneumocandin A0.[2][4] Consequently, significant research has focused on strain improvement and fermentation process optimization to enhance the yield and purity of pneumocandin B0.[2][3][4]
This document provides a detailed protocol for the fermentation of pneumocandin B0 using Glarea lozoyensis. While the query specified pneumocandin B2, the available scientific literature extensively covers the fermentation of pneumocandin B0 as the primary product of interest, with no specific protocols for a designated "this compound". Therefore, this guide focuses on the well-established methods for producing pneumocandin B0.
I. Quantitative Data Summary
The following tables summarize the media composition and fermentation parameters for the production of pneumocandin B0 by Glarea lozoyensis.
Table 1: Seed Culture Medium Composition
| Component | Concentration (g/L) | Reference |
| Glucose | 40 | [5] |
| Soybean Powder | 20 | [5] |
| KH₂PO₄ | 1 | [5] |
| FeSO₄·7H₂O | 0.01 | [5] |
| MnSO₄·H₂O | 0.01 | [5] |
| ZnSO₄·7H₂O | 0.002 | [5] |
| CaCl₂·2H₂O | 0.001 | [5] |
| H₃BO₃ | 0.00056 | [5] |
| CuCl₂·2H₂O | 0.00025 | [5] |
| (NH₄)₆Mo₇O₂₄·4H₂O | 0.00003 | [5] |
| Initial pH | 5.0 | [5] |
Table 2: Fermentation Medium Composition
| Component | Concentration (g/L) | Reference |
| Glucose | 20 | [6] |
| Mannitol | 80 | [6] |
| Cotton Seed Powder | 28 | [6] |
| Corn Gluten Meal | 10 | [6] |
| K₂HPO₄ | 2.5 | [6] |
| Fe₃(PO₄)₂ | 0.5 | [6] |
| MnSO₄·H₂O | 0.3 | [6] |
| Initial pH | 5.0 | [6] |
Note: Some studies suggest that replacing glucose with fructose (B13574) can increase the yield of pneumocandin B0.[6]
Table 3: Fermentation Parameters
| Parameter | Value | Reference |
| Seed Culture | ||
| Temperature | 25°C | [5] |
| Agitation | 220 rpm | [5] |
| Duration | 168 hours (7 days) | [5] |
| Production Fermentation | ||
| Inoculum Size | 10% (v/v) | [5] |
| Temperature | 25°C | [5][7] |
| Agitation | 220 rpm | [5] |
| Duration | 432 hours (18 days) | [5] |
| Optimal pH | 5.2 | [7] |
II. Experimental Protocols
A. Strain Maintenance and Inoculum Preparation
-
Strain: Glarea lozoyensis (e.g., CCTCC M2014416).[5]
-
Maintenance: Maintain the strain on appropriate agar (B569324) slants (e.g., potato dextrose agar) at 4°C for short-term storage. For long-term storage, mycelial suspensions can be cryopreserved in a solution containing 16% glycerin and 40% PEG-6000 at -80°C.[5]
-
Inoculum Preparation (Seed Culture):
-
Aseptically transfer frozen mycelia or a loopful of mycelia from an agar slant to a 250-mL shake flask containing 50 mL of the seed culture medium (Table 1).
-
Incubate the flask at 25°C on a rotary shaker at 220 rpm for 168 hours (7 days) to obtain the seed culture.[5]
-
B. Production Fermentation
-
Fermentation Setup:
-
Prepare the fermentation medium (Table 2) and dispense 50 mL into 250-mL shake flasks.
-
Sterilize the flasks by autoclaving.
-
-
Inoculation:
-
Inoculate the fermentation medium with 10% (v/v) of the seed culture (i.e., 5 mL of seed culture into 50 mL of fermentation medium).
-
-
Incubation:
-
Sampling and Analysis:
-
Periodically and aseptically withdraw samples to monitor biomass (dry cell weight) and pneumocandin B0 concentration.
-
Pneumocandin B0 is primarily an intracellular product, so extraction from the mycelia is necessary for quantification.[5]
-
Quantification is typically performed using High-Performance Liquid Chromatography (HPLC).
-
III. Visualizations
A. Experimental Workflow
Caption: Workflow for Pneumocandin B0 Fermentation.
B. Simplified Pneumocandin Biosynthetic Pathway
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Purification of Pneumocandin B₀ from Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandin B₀ is a naturally occurring lipopeptide of the echinocandin family, produced by the fungus Glarea lozoyensis.[1][2][3] It is a crucial starting material for the semi-synthesis of Caspofungin acetate (B1210297), a potent antifungal agent used to treat invasive fungal infections.[1][4] The purification of Pneumocandin B₀ from fermentation broth presents significant challenges due to its accumulation within the mycelia and the co-production of structurally similar isomers, such as Pneumocandin A₀ and C₀. This document provides a detailed overview and protocols for a multi-step purification strategy designed to achieve high-purity Pneumocandin B₀ (>90%).
Overall Purification Workflow
The purification process is a multi-stage procedure designed to systematically remove impurities and isolate the target compound. The general workflow involves solid-liquid extraction from the fungal biomass, followed by liquid-liquid extraction, decolorization, crystallization, and a final chromatographic polishing step to separate closely related analogs.
Caption: General workflow for Pneumocandin B₀ purification.
Experimental Protocols
Protocol 1: Extraction from Fermentation Broth
This protocol describes the initial extraction of Pneumocandin B₀ from the harvested fungal mycelia. The process typically uses an alcohol solvent to extract the lipopeptide from the solid biomass.
Materials:
-
Fermentation broth of Glarea lozoyensis
-
n-Butanol (or 75% ethanol (B145695) solution)
-
Oxalic acid (for pH adjustment, if needed)
-
Filter press or centrifuge
-
Vacuum evaporator
Methodology:
-
Harvesting Mycelia:
-
Acidify the fermentation broth to a pH of approximately 3.0 using a suitable acid like oxalic acid.
-
Filter the acidified broth using a plate-and-frame filter press to separate the mycelia (fungus residue) from the liquid.
-
-
Solvent Extraction:
-
To the collected mycelia, add an appropriate volume of an extraction solvent. Common solvents include n-butanol or aqueous ethanol (e.g., 75% ethanol). For example, for 1200 kg of fungus residue, 6 tons of 75% ethanol solution can be used.
-
Stir the mixture for several hours (e.g., 6 hours) to ensure efficient extraction of Pneumocandin B₀ into the solvent phase.
-
Filter the mixture again to separate the spent mycelia from the solvent extract containing the product.
-
-
Initial Concentration:
-
Transfer the solvent extract to a vacuum evaporator.
-
Concentrate the extract under vacuum at a controlled temperature (e.g., 45-50°C) to reduce the volume. The target is often a concentration of 30-50 g/kg.
-
Protocol 2: Initial Purification (Washing, Charcoalization, and Crystallization)
This protocol aims to remove polar impurities and pigments from the concentrated extract, yielding a moderately pure, amorphous solid.
Materials:
-
Concentrated Pneumocandin B₀ extract (from Protocol 1)
-
Deionized water (or other immiscible solvent)
-
Activated charcoal
-
Filtration apparatus
Methodology:
-
Washing:
-
Wash the concentrated extract with an immiscible solvent to remove polar impurities. If n-butanol was used for extraction, deionized water is a suitable wash solvent.
-
Perform the wash on a 1:1 (w/w) basis, mix thoroughly, and separate the organic layer containing the product. This step can significantly increase purity.
-
-
Charcoalization:
-
Add activated charcoal to the washed organic layer. This step is crucial for removing a significant amount of UV-inactive colored impurities.
-
Stir the mixture to ensure adequate contact between the charcoal and the solution.
-
Filter the solution to remove the activated charcoal.
-
-
Concentration and Primary Crystallization:
-
Concentrate the decolorized filtrate under vacuum.
-
As the solvent is removed, Pneumocandin B₀ will precipitate.
-
Collect the precipitated solid by filtration. This first crystallization step typically yields an amorphous form of Pneumocandin B₀ with a purity of 75-85%.
-
Dry the solid product under vacuum at approximately 40°C for 24 hours.
-
Protocol 3: Chromatographic Polishing
Repetitive crystallization beyond 85% purity is difficult and leads to significant product loss. Therefore, a chromatographic step is necessary to separate Pneumocandin B₀ from its closely related isomers, A₀ and C₀.
Materials:
-
Amorphous Pneumocandin B₀ solid (75-85% purity)
-
Chromatography column
-
Adsorbent: Neutral alumina (B75360) or silica gel.
-
Elution Solvents: A gradient of solvents is typically used. This can include dichloromethane-methanol mixtures or ethyl acetate/methanol/water mobile phases.
-
HPLC system for fraction analysis
Methodology:
-
Column Packing and Equilibration:
-
Pack a suitable chromatography column with the chosen adsorbent (e.g., neutral alumina).
-
Equilibrate the column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the amorphous Pneumocandin B₀ solid in a minimal amount of a suitable solvent, such as methanol, to a concentration of approximately 25 g/L.
-
Load the dissolved product onto the pre-equilibrated column.
-
-
Elution and Fractionation:
-
Begin elution with a solvent system designed to first remove impurities. For instance, an initial wash with water can elute polar impurities.
-
Employ a gradient elution strategy. A solvent composition that is more selective towards impurities (like Pneumocandin A₀) is used first.
-
Follow with a product-selective solvent composition to elute the high-purity Pneumocandin B₀. For spherical silica gel, a 4:1 dichloromethane-methanol mixture can be used as the mobile phase.
-
Collect fractions throughout the elution process.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using HPLC to determine the purity of Pneumocandin B₀.
-
Pool the fractions that contain Pneumocandin B₀ at the target purity (>90%).
-
-
Final Concentration and Crystallization:
-
Concentrate the pooled high-purity fractions under vacuum.
-
Crystallize the product from the concentrated solution to obtain the final high-purity solid form.
-
Data Summary
The following tables summarize quantitative data reported during a typical purification process.
Table 1: Example of Purity Improvement during Initial Extraction and Washing
| Purification Step | Product Mass (g) | Purity (%) | Notes |
|---|---|---|---|
| Initial n-Butanol Extract | 4.3 | 22.8% | From 853 g of extract layer. |
| After Water Wash (1:1 w/w) | 4.1 | 44.9% | Demonstrates effective removal of polar impurities. |
| Pooled n-Butanol Layer | 9.03 | ~26.7% (initial avg.) | Example of pooling batches before further processing. |
Table 2: Purity at Major Stages of Purification
| Stage | Achieved Purity | Key Impurities Present | Method |
|---|---|---|---|
| Primary Crystallization | 75-85% | Isomers A₀, C₀, and other related impurities. | Solvent extraction, washing, charcoalization, concentration. |
| After Column Chromatography | >90% | Significantly reduced levels of A₀ and C₀. | Normal phase chromatography on alumina or silica gel. |
| Final Product (Alternative Method) | >99% | Minimal impurities. | Method using resin adsorption and spherical silica gel chromatography. |
Table 3: Example of HPLC Profile Before Column Chromatography
| Compound / Impurity | Relative Retention Time (RRT) | Area % |
|---|---|---|
| Impurity T | 0.33 | 0.68% |
| Pneumocandin A₀ | - | 5.57% |
| Pneumocandin B₀ | 1.00 | 77.99% |
| Related Impurity R | 1.05 | 4.42% |
| Pneumocandin C₀ | - | 5.97% |
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Efficiency Purification of Pneumocandin B2 Using Reversed-Phase High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandin B2 is a key semi-synthetic echinocandin antifungal agent. As a derivative of Pneumocandin B0, which is produced by the fermentation of Glarea lozoyensis, it is a critical component in the synthesis of advanced antifungal drugs.[1][2][3][4] The structural similarity among pneumocandin analogues presents a significant challenge in downstream processing, necessitating a robust purification strategy to achieve the high purity required for pharmaceutical applications.[3][5] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a powerful technique for the separation of closely related compounds, making it an ideal choice for the purification of this compound. This application note provides a detailed protocol for the efficient purification of this compound using RP-HPLC, ensuring high purity and recovery.
Experimental Protocols
This section details the methodology for the purification of this compound from a partially purified mixture using preparative RP-HPLC.
1. Materials and Reagents
-
Partially purified this compound (purity ~80-85%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system: Preparative HPLC with a gradient pump, UV-Vis detector, and fraction collector
-
Preparative RP-HPLC column: C18, 10 µm particle size, 250 x 21.2 mm
-
Analytical RP-HPLC column: C18, 5 µm particle size, 150 x 4.6 mm for purity analysis
-
Solid Phase Extraction (SPE) cartridges for sample preparation (optional)
-
Rotary evaporator
-
Lyophilizer
2. Sample Preparation
-
Dissolve the partially purified this compound in a minimal amount of methanol.
-
The final concentration of the sample solution should be approximately 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
3. Preparative RP-HPLC Protocol
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (Mobile Phase A: 95% Water, 5% Acetonitrile, 0.1% TFA; Mobile Phase B: 95% Acetonitrile, 5% Water, 0.1% TFA) at a flow rate of 15 mL/min for at least 3 column volumes.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the sample concentration and the column loading capacity.
-
Elution Gradient: Elute the bound compounds using a linear gradient from 30% to 70% Mobile Phase B over 40 minutes.
-
Detection: Monitor the elution profile at 210 nm and 278 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents this compound.
-
Column Re-equilibration: After the elution of the target peak, wash the column with 100% Mobile Phase B for 10 minutes, followed by re-equilibration with the initial mobile phase conditions for the next run.
4. Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of this compound.
-
Pooling of Fractions: Pool the fractions with a purity of ≥95%.
-
Solvent Evaporation: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator at a temperature below 40°C.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a white, amorphous powder.
Data Presentation
The following tables summarize the quantitative data from the purification of this compound using the described RP-HPLC protocol.
Table 1: Preparative RP-HPLC Operating Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 95% Water, 5% Acetonitrile, 0.1% TFA |
| Mobile Phase B | 95% Acetonitrile, 5% Water, 0.1% TFA |
| Flow Rate | 15 mL/min |
| Gradient | 30-70% B over 40 min |
| Detection Wavelength | 210 nm, 278 nm |
| Column Temperature | 30°C |
| Injection Volume | 5 mL (at 10 mg/mL) |
Table 2: Analytical RP-HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Gradient | 20-80% B over 20 min |
| Detection Wavelength | 210 nm |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
Table 3: Purification Summary
| Step | Starting Purity (%) | Final Purity (%) | Recovery (%) |
| Preparative RP-HPLC | 82.5 | 96.8 | 85 |
Mandatory Visualization
Caption: Overall workflow for the purification of this compound.
Caption: Detailed protocol for the preparative RP-HPLC step.
References
- 1. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 2. US9399664B2 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 5. CA2794688A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
Application Note: Normal-Phase Chromatography for the Separation of Pneumocandin B0 and Its Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandin B0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis. It is a critical starting material for the semi-synthesis of Caspofungin, a potent antifungal drug. During fermentation, in addition to Pneumocandin B0, several structurally similar isomers such as Pneumocandin A0 and C0 are also produced.[1] These isomers pose a significant challenge in the downstream purification process due to their similar physical and chemical properties.[2] This application note details protocols for the separation of Pneumocandin B0 from its isomers using normal-phase chromatography, a powerful technique for separating compounds based on differences in polarity.
Principle of Separation
Normal-phase chromatography (NPC) utilizes a polar stationary phase (typically silica (B1680970) or alumina) and a non-polar mobile phase.[3][4] The separation mechanism is based on the differential adsorption and desorption of analytes on the polar stationary phase. Compounds with more polar functional groups will interact more strongly with the stationary phase, resulting in longer retention times. Less polar compounds will elute faster. This principle allows for the fine separation of isomers that have minor differences in their molecular structure and polarity.
Experimental Protocols
Two primary methods are presented for the separation of Pneumocandin B0 isomers: a traditional High-Performance Liquid Chromatography (HPLC) method and a more advanced Supercritical Fluid Chromatography (SFC) method, which often provides superior resolution and faster analysis times for chiral and isomeric separations.[5]
Protocol 1: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
This protocol outlines a standard NP-HPLC method using a silica-based column for the analytical separation of Pneumocandin B0 isomers.
Methodology
-
Sample Preparation:
-
Accurately weigh 1.5 g of the partially purified Pneumocandin B0 solid mixture (typically 75-85% purity).
-
Dissolve the sample in methanol (B129727) to a final concentration of approximately 25 g/L.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: Silica Column (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Dichloromethane:Methanol (4:1, v/v). Alternative: Hexane:Isopropanol (99:1, v/v) can also be effective.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all isomers.
-
Identify peaks based on a reference standard of pure Pneumocandin B0.
-
Protocol 2: Supercritical Fluid Chromatography (SFC)
SFC is a high-efficiency separation technique that uses a supercritical fluid (typically CO2) as the main component of the mobile phase. It is particularly well-suited for the separation of complex mixtures and isomers.
Methodology
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, dissolving the crude mixture in methanol.
-
-
Chromatographic Conditions:
-
Column: Bare Silica Column (e.g., 3 µm, 3.0 x 150 mm)
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Modifier): Ethanol
-
Gradient: 5% to 30% Ethanol over 10 minutes
-
Flow Rate: 2.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
-
Procedure:
-
Equilibrate the system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Execute the gradient elution program.
-
Monitor the elution profile and identify peaks corresponding to the different Pneumocandin isomers.
-
Data Presentation
The following tables summarize the expected, illustrative results for the separation of Pneumocandin B0 and its common isomers using the described protocols. Actual retention times and resolution may vary based on the specific instrument, column, and exact mobile phase composition.
Table 1: Expected NP-HPLC Performance
| Compound | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| Pneumocandin C0 | 8.5 | - |
| Pneumocandin B0 | 10.2 | > 1.5 |
| Pneumocandin A0 | 11.8 | > 1.5 |
Table 2: Expected SFC Performance
| Compound | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| Pneumocandin C0 | 4.1 | - |
| Pneumocandin B0 | 4.9 | > 2.0 |
| Pneumocandin A0 | 5.6 | > 2.0 |
Visualizations
Diagrams created using Graphviz are provided below to illustrate key workflows and relationships.
Caption: Workflow for Pneumocandin B0 purification and isomer separation.
Caption: Logical relationship of components in a chromatography system.
References
- 1. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. separation of positional isomers - Chromatography Forum [chromforum.org]
- 4. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of antifungal chiral drugs by SFC and HPLC: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Antifungal Susceptibility Testing of Pneumocandin B0 using Broth Microdilution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the in vitro antifungal activity of Pneumocandin B0, the natural product precursor to the semi-synthetic echinocandin, caspofungin, using the broth microdilution method. The provided methodology is harmonized with established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle
Pneumocandin B0 is a lipopeptide antifungal agent that belongs to the echinocandin class.[1][2][3] Its mechanism of action involves the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[2][4] This disruption leads to osmotic instability and fungal cell death.[2] Caspofungin is a semi-synthetic derivative of Pneumocandin B0, and as such, testing methodologies are analogous.[2][3]
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5][6] This method involves challenging a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a liquid growth medium.[5] The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.[5][7] For echinocandins tested against yeasts like Candida spp., the endpoint is typically a 50% reduction in growth (prominent inhibition).[7][8] For molds like Aspergillus spp., a Minimum Effective Concentration (MEC) is often determined, representing the lowest drug concentration that leads to the growth of small, abnormal hyphal clusters.[5][9]
Materials and Reagents
-
Pneumocandin B0 or Caspofungin analytical grade powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 liquid medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile 96-well, flat-bottom microtiter plates
-
Sterile, disposable reagent reservoirs
-
Adhesive, gas-permeable plate sealers
-
Spectrophotometer (optional, for inoculum standardization)
-
Inverted mirror for reading plates
-
Fungal isolates for testing
-
Quality Control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[4][10][11][12]
-
Sterile saline (0.85%)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
35°C incubator
Experimental Protocols
This protocol is based on the CLSI M27-A3 and EUCAST EDef 7.1 standards.[4][8][10][11]
Preparation of Antifungal Stock Solution
-
Accurately weigh the Pneumocandin B0/caspofungin powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1,600 µg/mL). Note: Caspofungin can also be dissolved in water.[10]
-
The stock solution can be aliquoted and stored at -70°C or below for up to 6 months.[10][11]
Preparation of Microdilution Plates
-
Thaw the antifungal stock solution.
-
Perform serial twofold dilutions in RPMI-1640 medium to prepare working solutions that are 2X the final desired concentrations. A typical final concentration range for testing is 0.015 to 8 µg/mL.
-
Using a multichannel pipette, dispense 100 µL of each 2X antifungal working solution into the appropriate wells of a 96-well microtiter plate.
-
Dispense 100 µL of sterile RPMI-1640 medium into growth control wells (no drug) and sterility control wells (no drug, no inoculum).
Inoculum Preparation
-
Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours (for Candida spp.) or longer as needed for sporulation (for molds) at 35°C to ensure purity and viability.
-
Harvest several distinct colonies (or conidia for molds) and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast). This can be done visually or using a spectrophotometer at a 530 nm wavelength.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL. This typically requires a 1:1000 dilution of the 0.5 McFarland suspension.
Inoculation and Incubation
-
Dispense 100 µL of the final standardized inoculum into each well of the microtiter plate (except for the sterility control wells). This will dilute the 2X drug concentrations to their final 1X test concentrations.
-
The final volume in each test well will be 200 µL.
-
Cover the plates with an adhesive sealer and incubate at 35°C.
-
For Candida species, incubate for 24 hours.[7][8] For slower-growing yeasts or molds, incubation may be extended to 48 hours.[9][13]
Reading and Interpreting Results
-
Place the microtiter plate on an inverted mirror for viewing.
-
The growth control well should show distinct turbidity or a visible cell pellet. The sterility control well should show no growth.
-
For Yeasts (MIC): The MIC is the lowest drug concentration that results in a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the drug-free growth control.[7][8][10]
-
For Molds (MEC): The MEC is the lowest drug concentration where small, rounded, compact hyphal forms are observed, as opposed to the filamentous growth seen in the growth control well.
-
Record the MIC/MEC value for each isolate.
Data Presentation
Quality Control
QC testing must be performed with each batch of susceptibility tests to ensure the validity of the results. The MICs for the QC strains should fall within the acceptable ranges specified by the standardizing body (e.g., CLSI).
Table 1: CLSI Quality Control Ranges for Caspofungin
| Quality Control Strain | Acceptable MIC Range (µg/mL) |
|---|---|
| Candida parapsilosis ATCC 22019 | 0.25 - 2 |
| Candida krusei ATCC 6258 | 0.06 - 0.5 |
(Data sourced from CLSI M60 document and related studies)[4][10][12]
Typical Activity of Pneumocandin B0 / Caspofungin
The following table summarizes the typical in vitro activity of caspofungin against common fungal pathogens. These values can serve as a reference for interpreting experimental results.
Table 2: In Vitro Activity of Caspofungin against Select Fungal Species
| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Candida albicans | Caspofungin | 0.03 - 0.064 | 0.06 - 0.125 |
| Candida glabrata | Caspofungin | 0.06 - 0.125 | 0.125 - 0.25 |
| Candida tropicalis | Caspofungin | 0.06 | 0.125 |
| Candida parapsilosis | Caspofungin | 0.5 | 1 - 2 |
| Candida krusei | Caspofungin | 0.125 | 0.25 |
| Organism | Antifungal Agent | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) |
| Aspergillus fumigatus | Caspofungin | 0.015 - 0.06 | 0.03 - 0.12 |
| Aspergillus flavus | Caspofungin | ≤0.008 - 0.06 | 0.015 - 0.12 |
| Aspergillus niger | Caspofungin | 0.008 - 0.06 | 0.015 - 0.06 |
(Data compiled from multiple susceptibility surveillance studies)[4][8][14][15]
Visualizations
Broth Microdilution Workflow
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
Mechanism of Action of Pneumocandin B0
Caption: Inhibition of β-(1,3)-D-glucan synthesis by Pneumocandin B0.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 4. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Susceptibility to echinocandins of Candida spp. strains isolated in Italy assessed by European Committee for Antimicrobial Susceptibility Testing and Clinical Laboratory Standards Institute broth microdilution methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Broth Microdilution Testing Parameters and Agar Diffusion Etest Procedure for Testing Susceptibilities of Aspergillus spp. to Caspofungin Acetate (MK-0991) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Echinocandin Susceptibility Testing of Candida spp. Using EUCAST EDef 7.1 and CLSI M27-A3 Standard Procedures: Analysis of the Influence of Bovine Serum Albumin Supplementation, Storage Time, and Drug Lots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Echinocandin and Triazole Antifungal Susceptibility Profiles for Clinical Opportunistic Yeast and Mold Isolates Collected from 2010 to 2011: Application of New CLSI Clinical Breakpoints and Epidemiological Cutoff Values for Characterization of Geographic and Temporal Trends of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjpath.org.my [mjpath.org.my]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Animal Models in Pneumocandin B2 Antifungal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of in vivo animal models in the preclinical evaluation of Pneumocandin B2, a member of the echinocandin class of antifungal agents. Given the limited direct literature on this compound, the protocols and data presented are largely based on studies of its close analogue, Pneumocandin B0, the active component of the FDA-approved drug Caspofungin. These models are essential for assessing the efficacy, pharmacokinetics, and pharmacodynamics of novel antifungal compounds.
Introduction to Pneumocandins and In Vivo Models
Pneumocandins are a class of lipopeptide antifungal compounds that act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] This mechanism provides a fungal-specific target, leading to a favorable safety profile.[3] this compound, an analogue of Pneumocandin B0, is a promising candidate for antifungal drug development. Preclinical in vivo studies are a critical step in evaluating its potential therapeutic efficacy against systemic and localized fungal infections.
Animal models for antifungal studies aim to mimic human infections, providing a platform to assess a drug's performance in a complex biological system.[4][5] Murine models are the most extensively used due to their cost-effectiveness, ease of handling, and the availability of genetically defined strains.[6][7] Other models, such as rats, guinea pigs, and rabbits, are also employed for specific research questions.[6][8]
Key Considerations for In Vivo Antifungal Studies
Successful implementation of in vivo antifungal studies requires careful consideration of several factors:
-
Animal Species and Strain: The choice of animal model can influence the course of infection and the host's immune response.[4][8] Common mouse strains include BALB/c and C57BL/6.[4][9]
-
Immunosuppression: To establish a robust and reproducible infection, especially with opportunistic fungi like Candida and Aspergillus, immunosuppression is often necessary.[8][10] Common methods include the use of cyclophosphamide (B585) or corticosteroids.[10][11]
-
Fungal Pathogen and Inoculum: The choice of fungal species and strain, as well as the inoculum size, are critical for establishing a consistent infection model.[12]
-
Route of Infection: The route of administration of the fungal pathogen should ideally mimic the clinical route of infection in humans.[8] Common routes include intravenous for disseminated infections and intranasal or intratracheal for pulmonary infections.[8]
-
Endpoints for Efficacy: Efficacy can be assessed through various endpoints, including survival rates, reduction in fungal burden in target organs (e.g., kidneys, lungs, brain), and histopathological analysis.[11][13]
Signaling Pathway of Pneumocandins
Pneumocandins exert their antifungal effect by targeting the fungal cell wall biosynthesis pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Antifungal Efficacy Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: General workflow for an in vivo antifungal study.
Detailed Protocols
Murine Model of Disseminated Candidiasis
This model is widely used to assess the efficacy of antifungal agents against systemic Candida infections.[4][11][13]
Materials:
-
Female BALB/c mice (6-8 weeks old)[4]
-
Candida albicans strain (e.g., SC5314)[14]
-
This compound (and vehicle control)
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
-
Stomacher or tissue homogenizer
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Immunosuppression: Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150-200 mg/kg on day -4 and 100-150 mg/kg on day -1 relative to infection to induce neutropenia.[11]
-
Inoculum Preparation: Culture C. albicans on SDA plates. Inoculate a single colony into Sabouraud Dextrose Broth and grow overnight at 30°C. Wash the yeast cells with sterile saline and adjust the concentration to 1 x 10^6 cells/mL.
-
Infection: Infect mice with 0.1 mL of the C. albicans suspension (1 x 10^5 cells) via the lateral tail vein.
-
Treatment: Begin treatment with this compound (intravenously or intraperitoneally) 24 hours post-infection. Administer the compound daily for a predetermined duration (e.g., 7 days). Include a vehicle control group.
-
Monitoring and Endpoint: Monitor the mice daily for survival and clinical signs of illness. For fungal burden analysis, euthanize a subset of mice at a specific time point (e.g., 24 hours after the last treatment).
-
Fungal Burden Determination: Aseptically remove the kidneys, weigh them, and homogenize in sterile saline. Plate serial dilutions of the homogenate onto SDA plates. Incubate at 35°C for 24-48 hours and count the colony-forming units (CFU). Express the results as log10 CFU per gram of tissue.[11]
Murine Model of Invasive Pulmonary Aspergillosis
This model is relevant for studying antifungal efficacy against respiratory fungal infections.[3][11]
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Aspergillus fumigatus strain (e.g., AF293)[12]
-
Cyclophosphamide and Cortisone (B1669442) Acetate (B1210297)
-
This compound (and vehicle control)
-
Sterile saline with 0.05% Tween 80
-
Potato Dextrose Agar (PDA) plates
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least 7 days.
-
Immunosuppression: Administer cyclophosphamide (150 mg/kg i.p.) on days -2 and +3 relative to infection. Administer cortisone acetate (250 mg/kg subcutaneously) on day -1.[9]
-
Inoculum Preparation: Grow A. fumigatus on PDA plates for 5-7 days at 37°C. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphae. Wash the conidia and adjust the concentration to 2.5 x 10^7 conidia/mL.
-
Infection: Lightly anesthetize the mice and instill 20 µL of the conidial suspension (5 x 10^5 conidia) intranasally.
-
Treatment: Initiate treatment with this compound 24 hours post-infection and continue for a specified period (e.g., 7 days).
-
Monitoring and Endpoint: Monitor survival daily. For fungal burden analysis, euthanize mice at a defined endpoint.
-
Fungal Burden Determination: Aseptically remove the lungs, weigh them, and homogenize. Plate serial dilutions onto PDA plates and incubate at 37°C for 24-48 hours. Express results as log10 CFU per gram of tissue.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies with Caspofungin, which can serve as a benchmark for evaluating this compound.
Table 1: Efficacy of Caspofungin in a Murine Model of Disseminated Candidiasis [11]
| Treatment Group | Dose (mg/kg/day) | Mean Log10 CFU/g Kidney (± SD) | % Sterile Kidneys |
| Vehicle Control | - | 4.51 (± 0.32) | 0 |
| Caspofungin | 0.125 | 2.15 (± 0.89) | 40 |
| Caspofungin | 0.25 | 1.02 (± 1.25) | 80 |
| Caspofungin | 0.5 | <1.0 | 90 |
| Caspofungin | 1.0 | <1.0 | 100 |
Table 2: Efficacy of Caspofungin in a Murine Model of Disseminated Aspergillosis [11]
| Treatment Group | Dose (mg/kg/day) | % Survival (Day +28) |
| Sham-treated | - | 0 |
| Caspofungin | 0.125 | 40 |
| Caspofungin | 0.5 | 70 |
| Caspofungin | 1.0 | 90 |
Table 3: Pharmacokinetic Parameters of Caspofungin in Infected Mice [15][16]
| Parameter | Serum | Kidney |
| Terminal Half-life (t½) | 20.2 hours | 59.2 hours |
| AUC/MIC | Predictive of efficacy | - |
Conclusion
The in vivo animal models and protocols described provide a robust framework for the preclinical evaluation of this compound. By adapting these established methodologies, researchers can effectively assess the antifungal efficacy and pharmacokinetic/pharmacodynamic properties of this promising new compound. Careful experimental design and adherence to these protocols will yield reliable and reproducible data, crucial for advancing the development of new antifungal therapies.
References
- 1. Echinocandin - Wikipedia [en.wikipedia.org]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Murine model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization [frontiersin.org]
- 13. Animal models of candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. niaid.nih.gov [niaid.nih.gov]
- 15. Pharmacodynamics of caspofungin in a murine model of systemic candidiasis: importance of persistence of caspofungin in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-Synthesis of Caspofungin from Pneumocandin B₀
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the semi-synthesis of the antifungal agent Caspofungin from its precursor, Pneumocandin B₀. The protocols are based on established three-step chemical transformations, offering guidance for laboratory-scale synthesis and purification.
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The starting material for the semi-synthesis of Caspofungin is Pneumocandin B₀, a natural product obtained from the fermentation of the fungus Glarea lozoyensis. The conversion of Pneumocandin B₀ to Caspofungin involves a three-step chemical synthesis that modifies the peptide core at two specific sites. This process includes the formation of a phenylthioaminal, chemoselective reduction of a primary amide to a primary amine, and subsequent substitution with ethylenediamine (B42938).
Overall Synthesis Workflow
The semi-synthesis of Caspofungin from Pneumocandin B₀ can be summarized in the following three key stages:
-
Formation of the Phenylthioaminal Intermediate: The hemiaminal functionality of Pneumocandin B₀ is converted to a phenylthioaminal.
-
Borane-mediated Amide Reduction: The primary amide on the glutamine residue is chemoselectively reduced to a primary amine.
-
Substitution with Ethylenediamine and Purification: The phenylthio group is displaced by ethylenediamine to yield crude Caspofungin, which is then purified to the final diacetate salt.
A visual representation of this workflow is provided below.
Quantitative Data Summary
The following table summarizes the reported yields and purity for the key steps in the semi-synthesis of Caspofungin.
| Step | Starting Material | Product | Reported Yield | Reported Purity | Reference |
| 1. Phenylthioaminal Formation | Pneumocandin B₀ | Phenylthioaminal Intermediate | ~97% (conversion) | Not specified | [1] |
| 2. Amide Reduction | Phenylthioaminal Intermediate | Amine Intermediate | High-yielding | Not specified | [2] |
| 3. Ethylenediamine Substitution & Purification | Amine Intermediate | Caspofungin Diacetate | 45% (overall) | >98% | [2] |
Experimental Protocols
Protocol 1: Synthesis of the Phenylthioaminal Intermediate from Pneumocandin B₀
This protocol describes the conversion of the hemiaminal group of Pneumocandin B₀ to a phenylthioaminal.
Materials:
-
Pneumocandin B₀
-
Acetonitrile (B52724) (anhydrous)
-
Thiophenol
-
Trifluoromethanesulfonic acid
-
Sodium acetate (B1210297) trihydrate
-
Nitrogen gas supply
-
Reaction vessel with temperature control and magnetic stirring
Procedure:
-
Suspend Pneumocandin B₀ (1.0 eq) in anhydrous acetonitrile in a reaction vessel under a nitrogen atmosphere.
-
Add thiophenol (1.0-1.2 eq) to the suspension.
-
Cool the reaction mixture to -15 °C.
-
Slowly add trifluoromethanesulfonic acid (1.0 eq) to the cooled mixture while maintaining the temperature at -15 °C.
-
Stir the reaction mixture at -15 °C for approximately 20 hours. Monitor the reaction progress by HPLC until the conversion of Pneumocandin B₀ is greater than 97%.[1]
-
Prepare a quench solution of sodium acetate trihydrate in water.
-
Slowly add the quench solution to the reaction mixture to neutralize the acid.
-
Warm the resulting suspension to 17 °C and stir for 2 hours.
-
Cool the mixture to 0 °C and continue stirring to promote precipitation of the product.
-
Isolate the solid product by filtration, wash with a suitable solvent (e.g., cold acetonitrile/water mixture), and dry under vacuum.
Protocol 2: Borane Reduction of the Primary Amide
This protocol details the chemoselective reduction of the primary amide of the phenylthioaminal intermediate to a primary amine.
Materials:
-
Phenylthioaminal Intermediate
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran (B86392) complex solution (BH₃•THF, e.g., 1 M in THF)
-
Methanol or Ethanol (B145695) (for quenching)
-
Dichloromethane (B109758) or Ethyl acetate (for extraction)
-
Water
-
Brine solution
-
Sodium sulfate (B86663) (anhydrous)
-
Nitrogen gas supply
-
Reaction vessel with temperature control and magnetic stirring
Procedure:
-
Dissolve the dried phenylthioaminal intermediate (1.0 eq) in anhydrous THF (approximately 10 volumes) in a reaction vessel under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the borane-tetrahydrofuran complex solution (approximately 1.0 eq of BH₃) dropwise over 1 hour, maintaining the temperature at 0 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 8 hours. The reaction progress can be monitored by TLC or HPLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required.[3]
-
After completion of the reaction, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol or ethanol. Note that effervescence will occur due to the evolution of hydrogen gas.[3]
-
Stir the quenched mixture at room temperature for 2 hours.
-
Pour the reaction mixture into water (approximately 10 volumes) and extract with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine intermediate. This intermediate is often used in the next step without further purification.
Protocol 3: Synthesis of Caspofungin and Purification as the Diacetate Salt
This protocol describes the final step of the synthesis, where the phenylthioaminal is displaced by ethylenediamine, followed by purification.
Materials:
-
Crude Amine Intermediate
-
Ethylenediamine
-
Water
-
Acetic acid
-
Activated charcoal
-
Palladium on carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃) (if hydrogenation is used for purification)
-
Ammonium formate (B1220265) or hydrogen gas (for hydrogenation)
-
Ethyl acetate
-
Reversed-phase HPLC column (e.g., C8 or C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Dissolve the crude amine intermediate in a mixture of isopropanol and water.
-
Add an excess of ethylenediamine to the solution.
-
Stir the reaction mixture at room temperature for approximately 24-48 hours. The progress of the reaction can be monitored by HPLC.
-
Upon completion, the reaction mixture contains crude Caspofungin.
-
Purification:
-
Preparative HPLC: The crude product can be purified by preparative reversed-phase HPLC.[4]
-
Dissolve the crude product in a suitable solvent system (e.g., methanol/water).
-
Load the solution onto a C8 or C18 column.
-
Elute with a gradient of acetonitrile in water containing 0.15% acetic acid.[4]
-
Collect the fractions containing pure Caspofungin.
-
Lyophilize the pooled fractions to obtain Caspofungin diacetate as a white, amorphous solid.[4]
-
-
Crystallization:
-
The purified Caspofungin can be further purified by crystallization.
-
Dissolve the solid in a mixture of ethanol and water with acetic acid.[4]
-
Slowly add ethyl acetate as an anti-solvent to induce crystallization.[4]
-
Filter the crystalline solid, wash with a mixture of ethanol/water/ethyl acetate, and dry to yield pure Caspofungin diacetate.[4]
-
-
Visualized Chemical Transformations
The following diagram illustrates the key chemical transformations in the semi-synthesis of Caspofungin.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. All chemical reactions should be performed by or under the direct supervision of a qualified chemist. The user assumes all responsibility for the safe handling and execution of these procedures.
References
Application Notes & Protocols: Genetic Manipulation of Glarea lozoyensis for Enhanced Pneumocandin B₀ Analogue Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of the filamentous fungus Glarea lozoyensis. The focus is on enhancing the production of Pneumocandin B₀, a crucial precursor for the semi-synthetic antifungal drug caspofungin, and for generating novel analogues.
Introduction
Glarea lozoyensis is the natural producer of pneumocandins, a class of echinocandin lipohexapeptides. Pneumocandin B₀ is a key starting material for the manufacture of caspofungin, a widely used antifungal medication.[1][2][3][4] However, wild-type strains of G. lozoyensis typically produce low titers of Pneumocandin B₀, often as a minor component alongside other analogues like Pneumocandin A₀.[2] This necessitates costly and complex downstream processing. Genetic and metabolic engineering strategies offer a powerful approach to overcome these limitations by improving production titers, eliminating unwanted byproducts, and creating novel pneumocandin analogues with potentially improved therapeutic properties.
This document outlines key genetic manipulation techniques, including targeted gene disruption and overexpression, with a focus on CRISPR-Cas9-based methodologies. Detailed protocols for fungal transformation, fermentation, and analytical quantification of pneumocandins are provided to enable researchers to implement these strategies in their own laboratories.
Data Presentation: Quantitative Impact of Genetic Modifications
The following tables summarize the quantitative effects of various genetic manipulations on Pneumocandin B₀ production in G. lozoyensis.
Table 1: Enhancement of Pneumocandin B₀ Production through Overexpression and Knockout Strategies
| Genetic Modification Strategy | Target Gene(s) | Parent Strain | Resulting Pneumocandin B₀ Titer (g/L) | Fold Increase | Reference |
| Overexpression of Rate-Limiting Enzymes | GLHYD (thioesterase), GLP450s (cytochrome P450s), GLCS (chorismate synthase) | Z00 (mutagenized ATCC 74030) | 2.63 | 2.09x | |
| Knockout of Competing Pathways | 6-MA gene cluster (6-methylsalicylic acid), pyrE cluster (pyranidine E) | Z00 | Increased PB₀ accumulation | - | |
| Overexpression of Global Activator | GLHYP (transcriptional activator) | Z00 | Increased PB₀ accumulation | - | |
| Combinatorial Engineering | Overexpression of GLHYD, GLP450s, GLCS, GLHYP; Knockout of 6-MA and pyrE pathways | Z00 | 2.63 | 2.09x |
Table 2: Exclusive Production of Pneumocandin B₀ via Gene Disruption
| Genetic Modification Strategy | Target Gene | Parent Strain | Effect on Pneumocandin Analogues | Resulting Pneumocandin B₀ Titer (mg/L) | Fold Increase in B₀ | Reference |
| Targeted Gene Disruption | GLOXY4 | ATCC 20868 (wild-type) | Abolished Pneumocandin A₀ production | 490 | 9.5x | |
| CRISPR/Cas9-mediated Gene Replacement | Replace gloF with ap-htyE | SIPI1208 (industrial strain) | Abolished Pneumocandin C₀ production | - | - |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Gene Disruption in G. lozoyensis
This protocol describes the disruption of a target gene (e.g., GLOXY4) using a CRISPR-Cas9 system delivered via Agrobacterium tumefaciens-mediated transformation (ATMT).
1.1. Vector Construction
-
sgRNA Expression Cassette: Synthesize a guide RNA (sgRNA) sequence targeting the gene of interest. The sgRNA should be designed to recognize a 20-bp target sequence upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) within the coding sequence of the target gene. Clone the sgRNA sequence under the control of a suitable promoter (e.g., a U6 promoter) into a vector containing a selection marker (e.g., hygromycin resistance).
-
Cas9 Expression Cassette: The Cas9 nuclease gene, codon-optimized for expression in filamentous fungi, should be cloned under the control of a strong constitutive promoter (e.g., gpdA promoter) into a separate or the same vector as the sgRNA cassette. Include a nuclear localization signal (NLS) to ensure the Cas9 protein is targeted to the nucleus.
-
Donor DNA (for Homology Directed Repair - Optional): To achieve a precise gene knockout or replacement, a donor DNA template with homology arms (typically 500-1000 bp) flanking the target site can be constructed. This donor template can contain a selection marker or a sequence for gene replacement.
-
Final Vector Assembly: Assemble the sgRNA and Cas9 expression cassettes (and donor DNA if applicable) into a binary vector suitable for A. tumefaciens transformation (e.g., pAg1-H3).
1.2. Agrobacterium tumefaciens-Mediated Transformation (ATMT)
-
Preparation of A. tumefaciens: Electroporate the final binary vector into a suitable A. tumefaciens strain (e.g., AGL-1). Culture the transformed A. tumefaciens in YEB medium containing appropriate antibiotics (e.g., kanamycin (B1662678) for the binary vector and carbenicillin (B1668345) to inhibit Agrobacterium growth after co-cultivation) at 28°C with shaking.
-
Preparation of G. lozoyensis Conidia: Harvest conidia from a mature culture of G. lozoyensis grown on oat bran agar (B569324). Wash the conidia with a sterile 0.05% Tween 20 solution, followed by two washes with sterile distilled water. Resuspend the conidia in sterile water to a final concentration of 1 x 10⁷ conidia/mL.
-
Co-cultivation: Mix equal volumes of the A. tumefaciens culture (grown to an OD₆₀₀ of ~0.6) and the G. lozoyensis conidial suspension. Spread the mixture onto IMAS agar plates and incubate at 28°C for 2 days in the dark.
-
Selection of Transformants: Overlay the co-cultivation plates with M-100 medium containing a selection agent (e.g., 200 µg/mL hygromycin B) and an antibiotic to inhibit A. tumefaciens growth (e.g., 300 µg/mL cefotaxime). Incubate the plates at 25°C until resistant colonies appear.
-
Verification of Transformants: Isolate individual transformants onto fresh selection plates. Verify the desired gene disruption by PCR using primers flanking the target region and by Sanger sequencing.
Protocol 2: Fermentation for Pneumocandin Production
This protocol outlines the conditions for seed culture and production fermentation of G. lozoyensis.
2.1. Seed Culture
-
Inoculate G. lozoyensis conidia or mycelia into 50 mL of seed medium in a 250-mL shake flask.
-
Seed Medium Composition (KF Medium): (per liter) 20 g Mannitol, 7.0 g KH₂PO₄, 7.5 g Cotton seed meal, 8.0 g Dextrose, 3.5 g Corn steep liquor, and 1.0 mL trace salt solution.
-
Incubate at 25°C with agitation at 220 rpm for 5-7 days.
2.2. Production Fermentation
-
Inoculate 10% (v/v) of the seed culture into 50 mL of production medium in a 250-mL shake flask.
-
Production Medium Composition (H Medium): (per liter) 82.23 g Mannitol, 30.0 g L-Proline, 6.0 g Coconut oil, and other necessary salts and nutrients. The exact composition can be optimized for specific strains and production goals.
-
Incubate at 25°C with agitation at 220 rpm for 14-18 days.
Protocol 3: Extraction and Quantification of Pneumocandins by HPLC
This protocol details the extraction of pneumocandins from the fermentation broth and their quantification using High-Performance Liquid Chromatography (HPLC).
3.1. Extraction
-
To 1 mL of the whole fermentation broth (including mycelia), add 4 mL of ethanol (B145695) or an equal volume of methanol.
-
Vortex vigorously for 10-20 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 8,000 g for 5-10 minutes to pellet the cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3.2. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., Hypersil BDS, 5 µm, 100 mm x 4.6 mm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or ammonium (B1175870) acetate (B1210297) buffer) is typically employed. For example, a mobile phase of 87% acetonitrile and 13% 0.1% w/w ammonium acetate at pH 4.5.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: Monitor the elution at a wavelength of 210 nm.
-
Quantification: Calculate the concentration of Pneumocandin B₀ and its analogues by comparing the peak areas to a standard curve generated with purified standards.
Visualizations
Pneumocandin B₀ Biosynthesis Pathway
Caption: Biosynthesis pathway of Pneumocandin B₀ in G. lozoyensis.
Experimental Workflow for GLOXY4 Knockout
Caption: Workflow for creating a GLOXY4 knockout strain.
Logic for Eliminating Pneumocandin A₀ Production
Caption: Genetic logic for exclusive Pneumocandin B₀ production.
References
- 1. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing fermentation media for enhanced Pneumocandin B2 production
Welcome to the technical support center for the optimization of fermentation media for enhanced Pneumocandin B2 production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary microorganism used for this compound production?
A1: The filamentous fungus Glarea lozoyensis is the natural producer of this compound.[1][2][3] Industrial production often utilizes mutant strains of this fungus to improve yield and reduce the formation of structural analogs.[4][5]
Q2: What are the major challenges in optimizing this compound fermentation?
A2: Researchers often face several challenges, including:
-
Low Yields: Wild-type strains typically produce low levels of this compound.
-
Formation of Structural Analogs: The co-production of related compounds like Pneumocandin A0 and C0 complicates downstream purification.
-
High Broth Viscosity: The filamentous growth of Glarea lozoyensis can lead to high viscosity, impairing mixing and oxygen transfer.
-
Intracellular Accumulation: this compound is a hydrophobic molecule that can accumulate within the mycelia, potentially causing feedback inhibition.
-
Long Fermentation Cycles: The production process can be time-consuming.
Q3: What are the key components of a typical fermentation medium for this compound production?
A3: A typical fermentation medium consists of a carbon source, a nitrogen source, amino acid precursors, and mineral salts. Common components include:
-
Carbon Sources: Lactose, mannitol (B672), and glucose are frequently used. The combination of mannitol and glucose has been shown to be favorable.
-
Nitrogen Sources: Yeast extract, peptone, soybean powder, and cotton seed powder are effective nitrogen sources.
-
Amino Acid Precursors: Proline and threonine are often added to the medium as they are precursors for the biosynthesis of the pneumocandin core structure.
-
Mineral Salts: Potassium phosphate (B84403) (KH2PO4 or K2HPO4) and magnesium sulfate (B86663) (MgSO4) are essential for fungal growth and metabolism.
Q4: How can the formation of unwanted byproducts like Pneumocandin A0 and C0 be minimized?
A4: The formation of these analogs can be addressed through:
-
Strain Engineering: Knocking out the gene responsible for the biosynthesis of the Pneumocandin A0 precursor, such as GLoxy4, can lead to the exclusive production of this compound.
-
Medium Optimization: The addition of L-proline to the fermentation medium can suppress the formation of Pneumocandin C0.
Q5: What is the role of surfactants in this compound fermentation?
A5: Surfactants like Sodium Dodecyl Sulfate (SDS) and Tween-80 can be added to the fermentation broth to enhance the release of intracellular this compound into the medium. This can alleviate feedback inhibition and simplify downstream extraction. Adding 1.0 g/L of SDS on the 13th day of fermentation has been shown to significantly increase the extracellular yield.
Troubleshooting Guides
Issue 1: Low this compound Titer
| Possible Cause | Troubleshooting Step |
| Suboptimal Carbon Source | Test different carbon sources such as lactose, mannitol, or a combination of mannitol and glucose. Mannitol, in particular, has been shown to support efficient production. |
| Inadequate Nitrogen Source | Evaluate various nitrogen sources like cotton seed powder, which has been demonstrated to improve yield and result in a beneficial mycelial morphology. |
| Precursor Limitation | Supplement the medium with amino acid precursors like L-proline and L-threonine. |
| Intracellular Accumulation | Introduce a surfactant such as SDS (e.g., 1.0 g/L) during the late fermentation stage to promote the release of the product from the mycelia. |
| Unfavorable pH | Maintain the pH of the culture medium between 5.3 and 6.6. A pH below 4.0 or above 8.0 can negatively affect product stability. |
| Suboptimal Temperature | Control the fermentation temperature within the range of 24-26°C. |
Issue 2: High Levels of Pneumocandin A0 and C0 Contamination
| Possible Cause | Troubleshooting Step |
| Wild-type Strain Genetics | If possible, utilize a genetically engineered strain of Glarea lozoyensis with the GLoxy4 gene knocked out to prevent Pneumocandin A0 synthesis. |
| Pneumocandin C0 Formation | Supplement the fermentation medium with L-proline (5-10 g/L) to inhibit the biosynthesis of Pneumocandin C0. |
Issue 3: High Broth Viscosity and Poor Oxygen Transfer
| Possible Cause | Troubleshooting Step |
| Filamentous Mycelial Growth | Optimize the seed medium nitrogen source. Using cotton seed powder can promote the formation of small, compact pellets, which reduces broth viscosity. |
| Inadequate Agitation and Aeration | Gradually increase the agitation speed and aeration rate throughout the fermentation to ensure dissolved oxygen levels remain above 20%. |
Data Presentation
Table 1: Example Fermentation Media Compositions for this compound Production
| Component | Concentration (wt%) | Reference |
| Lactose | 3.0% | |
| Threonine | 1.0% | |
| Yeast Powder | 1.0% | |
| Proline | 1.2% | |
| KH2PO4 | 0.15% | |
| MgSO4·7H2O | 0.05% | |
| MES buffer salt | 1.5% | |
| Seed Medium | Concentration (g/L) | Reference |
| Glucose | 40 g/L | |
| Soybean powder | 20 g/L | |
| KH2PO4 | 1 g/L | |
| Fermentation Medium | Concentration (g/L) | Reference |
| Mannitol | 80 g/L | |
| Glucose | 20 g/L | |
| Peptone | 20 g/L | |
| K2HPO4 | 2.5 g/L |
Table 2: Optimized Fermentation Parameters for Enhanced this compound Production
| Parameter | Optimal Range/Value | Reference |
| Temperature | 24-26°C | |
| pH | 5.3 - 6.6 (controlled in stages) | |
| Initial Aeration | 0.5 - 1.0 VVM | |
| Maximum Aeration | 1.2 VVM | |
| Agitation Speed | Up to 600 rpm | |
| Dissolved Oxygen | Maintained at ≥ 20% |
Experimental Protocols
Protocol 1: Preparation of Fermentation Medium
-
Weigh the required amounts of each medium component (refer to Table 1 for examples).
-
Dissolve the components in distilled water.
-
Adjust the pH to the desired value (e.g., 5.3) using an appropriate acid or base.
-
Sterilize the medium by autoclaving at 121°C for 30 minutes.
-
Allow the medium to cool to the fermentation temperature before inoculation.
Protocol 2: Shake Flask Fermentation
-
Prepare the seed and fermentation media as described in Protocol 1.
-
Inoculate the seed medium with a culture of Glarea lozoyensis.
-
Incubate the seed culture at 25°C with shaking at 220 rpm for approximately 168 hours.
-
Inoculate the fermentation medium with 10% (v/v) of the seed culture.
-
Incubate the fermentation flasks at 25°C with shaking at 220 rpm for up to 432 hours.
-
Withdraw samples periodically for analysis of biomass and this compound concentration.
Protocol 3: Quantification of this compound by HPLC
-
To determine the total this compound concentration (intracellular and extracellular), extract 1 mL of the whole fermentation broth with 4 mL of ethyl alcohol by vortexing for 10 minutes.
-
For extracellular concentration, centrifuge the fermentation broth and collect the supernatant.
-
Centrifuge the extracted sample or the supernatant to remove cell debris.
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase.
-
Quantify the this compound concentration by comparing the peak area to a standard curve.
Visualizations
Caption: Biosynthetic pathway of Pneumocandins in Glarea lozoyensis.
Caption: Workflow for optimizing this compound fermentation.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]
- 2. CN106755223A - A kind of fermentation process of Pneumocandin B0 - Google Patents [patents.google.com]
- 3. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
Strategies to overcome feedback inhibition in Pneumocandin B2 biosynthesis
Welcome to the technical support center for Pneumocandin B₀ biosynthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming feedback inhibition to enhance product yield.
Frequently Asked Questions (FAQs)
Q1: My Glarea lozoyensis culture is showing poor growth and low Pneumocandin B₀ yield. What are the common causes?
A1: Low yield is often multifactorial. Key areas to investigate include:
-
Feedback Inhibition: Pneumocandin B₀ is primarily accumulated within the mycelia, and high intracellular concentrations can inhibit the biosynthetic pathway. This is a common bottleneck in high-density cultures.
-
Suboptimal Fermentation Conditions: The composition of your culture medium is critical. Carbon and nitrogen sources, pH, and temperature all significantly impact yield. For instance, a pH outside the optimal range of 4.0-8.0 can negatively affect product stability.
-
Precursor Limitation: The biosynthesis of the hexapeptide core of Pneumocandin B₀ requires specific amino acid precursors, such as proline. Insufficient availability of these precursors can limit production.
-
Strain Viability: The genetic stability and overall health of your G. lozoyensis strain are paramount. Strain degradation over successive cultures can lead to reduced productivity.
Q2: What is feedback inhibition in the context of Pneumocandin B₀ biosynthesis, and how does it work?
A2: Feedback inhibition occurs when the end product of a metabolic pathway, in this case, Pneumocandin B₀, inhibits one of the enzymes involved in its own synthesis. This is a natural cellular control mechanism to prevent the over-accumulation of a metabolite. In G. lozoyensis, Pneumocandin B₀ accumulates inside the fungal cells. This intracellular accumulation is thought to allosterically inhibit key enzymes in the biosynthetic pathway, such as the non-ribosomal peptide synthetase (NRPS), slowing down or halting further production. Relieving this intracellular accumulation is a key strategy for improving titers.
Q3: Can I overcome feedback inhibition by simply extending the fermentation time?
A3: While extending the fermentation time can sometimes lead to a marginal increase in total product, it is often not an effective strategy to overcome feedback inhibition and can be counterproductive. As intracellular concentrations of Pneumocandin B₀ reach a critical point, the rate of synthesis will decrease significantly. Moreover, prolonged fermentation can lead to nutrient depletion, accumulation of toxic byproducts, and cell lysis, which can degrade the product. More targeted strategies are required to effectively mitigate feedback inhibition.
Q4: Are there genetic modifications that can help circumvent feedback inhibition?
A4: Yes, several genetic engineering strategies can be employed:
-
Elimination of Byproducts: The wild-type strain of G. lozoyensis produces Pneumocandin A₀ as a major byproduct, which complicates purification and consumes precursors. Knocking out the GLOXY4 gene, which is involved in the synthesis of a specific proline analog required for Pneumocandin A₀, can lead to the exclusive production of Pneumocandin B₀.[1]
-
Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing the genes for rate-limiting enzymes in the biosynthetic cluster can help to increase the overall flux towards Pneumocandin B₀.
-
Knockout of Competing Pathways: Deleting genes for competing metabolic pathways can redirect precursors and energy towards Pneumocandin B₀ synthesis.
-
Enhancing Product Export: Overexpressing transporter proteins, such as ABC transporters, may facilitate the export of Pneumocandin B₀ from the cell, thereby reducing intracellular accumulation and feedback inhibition.
Troubleshooting Guides
Issue: Low Pneumocandin B₀ Titer Due to Suspected Feedback Inhibition
This guide provides strategies to diagnose and overcome feedback inhibition.
Step 1: Confirm Intracellular Accumulation
-
Problem: Is the majority of the product located inside the cells?
-
Troubleshooting: Fractionate your fermentation broth into mycelia and supernatant. Extract Pneumocandin B₀ from both fractions and quantify using HPLC. A high intracellular-to-extracellular ratio suggests that product export is a limiting factor and feedback inhibition is likely occurring.
Step 2: Implement Strategies to Enhance Product Secretion
-
Problem: How can I get the product out of the cells to relieve inhibition?
-
Troubleshooting Strategies:
-
Adaptive Laboratory Evolution (ALE) at Low Temperature: Evolving the strain at a lower temperature can select for mutants with increased membrane permeability. This has been shown to increase the secretion ratio of Pneumocandin B₀ threefold.
-
Addition of Surfactants: Supplementing the fermentation medium with surfactants during the late fermentation stage can increase cell membrane permeability. The addition of Sodium Dodecyl Sulfate (SDS) has been reported to increase the yield by up to 38%.[2][3]
-
Supplementation with Fatty Acids: Adding fatty acids like stearic acid to the culture can increase the formation of intracellular lipid droplets, which may act as a "reservoir" for Pneumocandin B₀, thus reducing its cytosolic concentration and mitigating feedback inhibition.
-
Step 3: Optimize Fermentation Conditions to Reduce Intracellular Stress
-
Problem: Can fermentation parameters be adjusted to alleviate feedback inhibition?
-
Troubleshooting Strategies:
-
Osmotic Stress: Employing an osmotic stress control strategy, for example by using mannitol (B672) as a carbon source, can enhance Pneumocandin B₀ production. This may be linked to the accumulation of compatible solutes like proline, which is also a precursor for biosynthesis.[4]
-
Two-Stage Temperature Control: Use an initial higher temperature (e.g., 30°C) to promote rapid biomass accumulation, followed by a switch to a lower temperature (e.g., 25°C) to induce high product synthesis. This can improve overall productivity.[2]
-
Precursor Feeding: Supplementing the medium with L-proline can increase the availability of this key precursor and has been shown to have a dose-dependent positive effect on yield.[2][4]
-
Quantitative Data Summary
The following table summarizes the reported improvements in Pneumocandin B₀ yield using various strategies.
| Strategy | Method | Improvement | Final Titer (mg/L) | Reference |
| Strain Improvement | Chemical Mutagenesis (ATCC 20868 to ATCC 74030) | 13-fold increase | 241 | [2] |
| ARTP Mutagenesis (G. lozoyensis 74030 to Q1) | 1.39-fold increase | 1134 | [5] | |
| Genetic Engineering | GLOXY4 Gene Knockout | Exclusive Pneumocandin B₀ production | Not specified | [1] |
| Fermentation Optimization | Medium Optimization (for mutant Q1) | 1.65-fold increase over mutant | 1873 | [5] |
| Co-fermentation of Mannitol and Glucose | 65% increase | Not specified | [2] | |
| Addition of Cotton Seed Powder (Nitrogen Source) | 23% increase | Not specified | [2] | |
| Addition of SDS (1.0 g/L) | 38% increase | 2529 | [2][3] | |
| Addition of Tween-80 | - | 2584 (for Echinocandin B) | [2] | |
| Osmotic Stress Control Fed-Batch | 34.67% increase over one-stage fermentation | 2711 | ||
| Adaptive Laboratory Evolution | Low-Temperature ALE (50 cycles) | 32% increase | 2131 (g/L is likely a typo in source, should be mg/L) |
Visualizations
Signaling Pathways and Logical Relationships
Caption: Conceptual diagram of Pneumocandin B₀ feedback inhibition.
Experimental Workflows
Caption: Experimental workflow for overcoming feedback inhibition.
Experimental Protocols
Protocol 1: Adaptive Laboratory Evolution (ALE) in Shake Flasks
This protocol describes a method for evolving G. lozoyensis under low-temperature stress to select for strains with enhanced Pneumocandin B₀ secretion.
Materials:
-
G. lozoyensis strain
-
Seed medium
-
Cryopreservation solution (e.g., 16% glycerol)
-
250 mL shake flasks
-
Incubator shaker set to 15°C and 220 rpm
-
Standard fermentation medium
Procedure:
-
Initial Culture: Inoculate 50 mL of seed medium in a 250 mL shake flask with the starting G. lozoyensis strain (ALE0). Culture at 25°C and 220 rpm for 168 hours.
-
Cryopreservation: Mix 5 mL of the seed culture with 5 mL of cryopreservation solution and store at -80°C for at least 24 hours.
-
Initiation of ALE Cycle: Thaw the cryopreserved mycelia and inoculate into 50 mL of fresh seed medium in a 250 mL shake flask.
-
Low-Temperature Stress: Incubate the flask at 15°C and 220 rpm.
-
Serial Transfer: Monitor the growth (e.g., by observing glucose consumption). Once the culture has reached a sufficient density (e.g., after 5-7 days), transfer a 10% (v/v) aliquot to a new flask containing 50 mL of fresh seed medium. This completes one cycle.
-
Repeat Cycles: Repeat the serial transfer (Step 5) for a desired number of cycles (e.g., 50 cycles). Periodically (e.g., every 10 cycles), archive a sample of the evolving population by cryopreservation.
-
Phenotypic Analysis: After the desired number of cycles, characterize the endpoint strain (e.g., ALE50). Perform a standard fermentation and compare its Pneumocandin B₀ production, biomass, and secretion ratio to the starting strain (ALE0).
Protocol 2: CRISPR/Cas9-Mediated Gene Disruption (General Protocol for Filamentous Fungi)
This protocol provides a general framework for knocking out a target gene (e.g., GLOXY4) in G. lozoyensis using a CRISPR/Cas9 system, adapted from protocols for Aspergillus niger.
Materials:
-
G. lozoyensis strain
-
Plasmid expressing Cas9
-
Plasmid for expressing the single guide RNA (sgRNA)
-
Donor DNA template for homologous recombination (containing flanking regions of the target gene and a selection marker)
-
Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)
-
PEG-CaCl₂ solution for transformation
-
Selective regeneration medium
Procedure:
-
sgRNA Design: Design a 20-nucleotide sgRNA sequence that targets a specific site within the coding sequence of your gene of interest (e.g., GLOXY4). Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).
-
Vector Construction: Clone the designed sgRNA sequence into an appropriate expression vector.
-
Donor DNA Preparation: Construct a donor DNA fragment consisting of a selectable marker (e.g., hygromycin resistance gene) flanked by ~1 kb homology arms corresponding to the regions upstream and downstream of the sgRNA target site in the genome.
-
Protoplast Preparation: Grow G. lozoyensis to the early exponential phase. Harvest the mycelia and treat with a protoplasting enzyme solution to digest the cell walls.
-
Transformation: Co-transform the protoplasts with the Cas9 expression plasmid, the sgRNA expression plasmid, and the linear donor DNA fragment using a PEG-mediated method.
-
Selection and Regeneration: Plate the transformed protoplasts on a selective regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and the appropriate antibiotic (e.g., hygromycin).
-
Screening of Transformants: Isolate genomic DNA from the resulting resistant colonies. Use PCR with primers flanking the target gene to screen for the desired gene disruption event (i.e., the replacement of the native gene with the selectable marker).
-
Validation: Confirm the gene knockout in positive transformants by Southern blotting or sequencing. Further validate the phenotype by analyzing the fermentation products via HPLC to confirm the absence of the corresponding byproduct (e.g., Pneumocandin A₀).
Protocol 3: Quantification of Pneumocandin B₀ by HPLC
This protocol details the extraction and quantification of Pneumocandin B₀ from a fermentation broth.
Materials:
-
Fermentation broth
-
Methanol or Ethyl Alcohol
-
0.22 µm syringe filters
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Pneumocandin B₀ analytical standard
Procedure:
-
Sample Preparation: Take a 1 mL aliquot of the whole fermentation broth (containing mycelia).
-
Extraction: Add 4 mL of ethyl alcohol to the sample. Vortex vigorously for 10 minutes to extract Pneumocandin B₀ from the mycelia.
-
Clarification: Centrifuge the extract at 8,000 x g for 5 minutes to pellet the cell debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-10 min: 50% Mobile Phase A / 50% Mobile Phase B
-
10-20 min: Linear gradient to 25% A / 75% B
-
20-25 min: Linear gradient to 5% A / 95% B
-
25-30 min: Hold at 5% A / 95% B
-
30-35 min: Return to 50% A / 50% B and equilibrate.
-
-
-
Quantification: Create a standard curve using known concentrations of the Pneumocandin B₀ analytical standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Improving Pneumocandin B2 purity during the purification process
A Note on Terminology: This guide focuses on the purification of Pneumocandin B0, a key precursor in the synthesis of the antifungal drug Caspofungin. While the initial request mentioned "Pneumocandin B2," the available scientific and technical literature predominantly addresses the purification challenges and methodologies for Pneumocandin B0. It is presumed that the query intended to address the widely studied Pneumocandin B0.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Pneumocandin B0.
Troubleshooting Guide
Q1: My initial crystallization of Pneumocandin B0 yields a purity of only 75-85%. How can I improve this?
A1: Achieving purity above 75-85% with simple crystallization is known to be challenging due to the presence of closely related isomers like Pneumocandin A0 and C0, as well as other impurities.[1][2][3] To enhance purity, a multi-step purification strategy is recommended. This typically involves a combination of selective crystallization, adsorbent treatment, and chromatography.[1][2][3]
A subsequent purification step after initial crystallization often involves dissolving the amorphous solid in a solvent like methanol (B129727) and then loading it onto an adsorbent such as neutral alumina (B75360) or silica (B1680970) gel.[1][4] Impurities can then be selectively washed away before eluting the higher purity Pneumocandin B0.[1][4]
Q2: I'm struggling to remove the isomers Pneumocandin A0 and C0. What is the most effective method?
A2: The separation of Pneumocandin B0 from its isomers, A0 and C0, is a significant challenge in the purification process.[1][2] While repetitive crystallization shows only a slight increase in purity and leads to product loss, chromatographic methods are generally more effective.[1] Normal-phase chromatography has been shown to provide good resolution between these isomers.[1] Another approach involves the use of an adsorbent like neutral alumina, where a specific solvent composition can be used to selectively remove impurities, including A0.[4]
Q3: My crystallization process is resulting in a wet paste instead of a solid powder. What could be the cause and how can I fix it?
A3: The formation of a wet paste during crystallization can be attributed to the rate of antisolvent addition.[1] A slow addition rate of the antisolvent may lead to the formation of a paste-like substance rather than a solid precipitate.[1] To address this, optimizing the addition rate is crucial. It is also important to control the cooling process, as both fast addition of the antisolvent and improper cooling can lead to the co-precipitation of impurities.[1]
Q4: I am observing a significant loss of product during the purification process. Which steps are most critical for yield, and how can I optimize them?
A4: Product loss can occur at various stages of purification. Repetitive crystallization, in particular, can lead to a significant decrease in yield for only a marginal increase in purity.[1] To minimize loss, it is advisable to move to more selective purification techniques like chromatography after an initial crystallization step. Additionally, optimizing the crystallization temperature can improve yield; for instance, crystallization at 0-3°C has been shown to give higher yields compared to 8-10°C due to the decreased solubility of the product.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude Pneumocandin B0?
A1: The most common impurities in crude Pneumocandin B0 are its isomers, Pneumocandin A0 and C0.[1][2][3] Other related impurities are also present, which are structurally similar and co-exist with Pneumocandin B0 after the initial extraction from the fermentation broth.[1][2]
Q2: What level of purity can I expect to achieve with different purification methods?
A2: The expected purity levels vary depending on the purification stage and method. Initial crystallization from the concentrated extract typically yields a purity of 75-85%.[1][2][3] By employing a combination of crystallization and adsorbent treatment with neutral alumina, a purity of over 90% can be achieved.[1][4] Further purification using techniques like reversed-phase and normal-phase column chromatography can increase the purity to over 95%.[5]
Q3: What is the role of charcoalization in the purification process?
A3: Charcoalization, or treatment with activated carbon, is a step used to decolorize the product solution and remove certain impurities.[2][6] Filtering the organic layer through a celite bed after charcoalization can also help in removing UV active impurities, leading to an increase in chromatographic purity.
Q4: What analytical methods are used to determine the purity of Pneumocandin B0?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method used to determine the purity of Pneumocandin B0 and to quantify the levels of its related impurities.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data on Pneumocandin B0 purity at different stages of the purification process as reported in the literature.
Table 1: Purity of Pneumocandin B0 After Initial Crystallization
| Initial Purity | Final Purity | Method | Reference |
| ~69% | 78.6% | Crystallization with acetone (B3395972) as antisolvent | [4] |
| Not Specified | 75-85% | First crystallization | [1] |
Table 2: Purity of Pneumocandin B0 After Adsorbent/Chromatographic Purification
| Initial Purity | Final Purity | Method | Reference |
| 77.99% | >90% | Adsorption on Neutral Alumina followed by crystallization | [4] |
| Not Specified | 91.37% | Crystallization with acetone as antisolvent | [1][4] |
| Not Specified | >95% | Reversed-phase followed by normal-phase column chromatography | [5] |
Experimental Protocols
Protocol 1: Crystallization of Pneumocandin B0 from n-Butanol Extract
This protocol is based on the description of crystallization using an antisolvent.[1][4]
-
Concentration: Concentrate the n-butanol extract containing Pneumocandin B0 to approximately 30 g/kg.
-
Antisolvent Addition: To the concentrated n-butanol solution, add acetone drop by drop. A recommended flow rate is 0.66 ml/min.
-
Cooling: After the addition of approximately 3 volumes of acetone, begin cooling the reaction mixture. The product will start to precipitate.
-
Complete Precipitation: Continue the addition of acetone until a total of approximately 8 volumes have been added.
-
Filtration: Filter the precipitated product.
-
Drying: Dry the solid product under vacuum at 40°C for 24 hours.
Protocol 2: Purification of Pneumocandin B0 using Neutral Alumina Column Chromatography
This protocol describes the purification of moderately pure (75-85%) Pneumocandin B0.[1][4]
-
Sample Preparation: Dissolve the Pneumocandin B0 solid (with a purity of 75-85%) in methanol to a concentration of approximately 25 g/L.
-
Column Packing: Pack a glass column with neutral alumina (N-alumina). For 1.5 gm of solid product, approximately 45 gm of N-alumina can be used.
-
Loading: Load the methanol solution of Pneumocandin B0 onto the packed column.
-
Elution of Impurities: Elute the column with a solvent composition that is selective for impurities.
-
Elution of Product: Subsequently, elute the column with a product-selective solvent to obtain high-purity Pneumocandin B0.
-
Pooling and Concentration: Pool the high-purity fractions and concentrate them.
-
Final Crystallization: Crystallize the concentrated high-purity solution to obtain solid Pneumocandin B0 with a purity of >90%.
Visualizations
Caption: Pneumocandin B0 Purification Workflow
Caption: Troubleshooting Logic for Pneumocandin B0 Purification
References
- 1. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 2. CA2794688A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 5. CN102816207B - Method for purifying caspofungin precursor pneumocandin B0 component - Google Patents [patents.google.com]
- 6. Pneumocandin B0 purification method - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Fed-batch Fermentation for Enhanced Pneumocandin B0 Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Fed-batch fermentation strategies to increase Pneumocandin B0 titer. Note that the literature predominantly refers to Pneumocandin B0, the direct precursor to the antifungal drug Caspofungin. Information regarding "Pneumocandin B2" is less common, and strategies for Pneumocandin B0 are considered applicable.
Troubleshooting Guide
This guide addresses common issues encountered during Fed-batch fermentation of Glarea lozoyensis for Pneumocandin B0 production.
| Issue | Potential Cause | Recommended Solution |
| Low Pneumocandin B0 Titer | Suboptimal nutrient levels (carbon/nitrogen). | Implement a fed-batch strategy with controlled feeding of a primary carbon source like mannitol (B672). An osmotic stress control strategy has been shown to improve titers.[1] Optimize the nitrogen source; for instance, using cotton seed powder can improve fungal morphology and yield.[2] |
| Feedback inhibition due to intracellular accumulation. | Introduce surfactants like Sodium Dodecyl Sulfate (SDS) or Tween-80 in the late fermentation stage to enhance cell membrane permeability and promote the release of intracellular product.[3][4][5] An extractive fermentation process with 1.0 g/L SDS added on the 13th day has proven effective.[4][5] | |
| Non-optimal fermentation parameters (pH, Temperature, Dissolved Oxygen). | Maintain temperature between 23.5 and 25°C, as higher temperatures inhibit growth of G. lozoyensis.[3] Keep the pH between 5.3 and 6.8; values below 4.0 or above 8.0 negatively affect product stability.[3][6][7] Ensure Dissolved Oxygen (DO) is maintained above 20% by gradually increasing agitation and aeration.[6] | |
| High Levels of Impurities (Pneumocandin A0, C0) | Wild-type strain characteristics or suboptimal precursor availability. | Use a genetically engineered strain with a disrupted GLOXY4 gene, which abolishes Pneumocandin A0 production and leads to the exclusive production of Pneumocandin B0.[8][9][10] To reduce Pneumocandin C0, supplement the medium with L-proline (5-10 g/L), which hinders the formation of the 4R-hydroxy-L-proline incorporated into Pneumocandin C0.[11] |
| High Broth Viscosity | Dense mycelial growth leading to poor mixing and oxygen transfer. | Optimize the seed medium nitrogen source. Using cotton seed powder has been shown to promote the formation of small, compact pellets, which reduces viscosity and improves dissolved oxygen levels.[2] |
| Inconsistent Batch-to-Batch Performance | Variations in inoculum quality or process deviations. | Standardize seed culture conditions. Implement robust process analytical technology (PAT) to monitor and control key parameters in real-time. Utilize modeling techniques, such as those based on recursive learning, to predict and optimize feeding strategies for each batch.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective carbon source for Pneumocandin B0 fermentation?
Mannitol is frequently cited as an effective carbon source. A fed-batch strategy that uses mannitol to create osmotic stress has been shown to significantly enhance Pneumocandin B0 production, achieving titers up to 2711 mg/L.[1]
Q2: How can I minimize the production of Pneumocandin C0, which is difficult to separate from B0?
The addition of L-proline to the fermentation medium at a concentration of 5-10 g/L can effectively reduce the formation of Pneumocandin C0.[11] L-proline competitively inhibits the intracellular formation of 4R-hydroxy-L-proline, the specific precursor for Pneumocandin C0.[11] One patented method uses a medium with 1.2% proline and strictly controls pH to reduce C0 content from 6% to 1.5%.[6]
Q3: What is the role of surfactants in the fermentation process?
Surfactants, such as SDS and Tween-80, are added during the late fermentation stage to increase the permeability of the fungal cell membrane.[3] This helps to alleviate feedback inhibition by promoting the release of the intracellularly accumulated Pneumocandin B0 into the broth, which can increase the final yield by over 37%.[3][4]
Q4: What are the optimal temperature and pH conditions for G. lozoyensis fermentation?
The optimal temperature for Pneumocandin B0 production is between 23.5 and 25°C.[3] The fungus does not grow well at temperatures of 28°C or higher.[3] The pH should be maintained in a range that ensures product stability, typically between 5.3 and 6.8, as extreme pH levels can degrade the product.[3][6]
Q5: Can genetic engineering improve Pneumocandin B0 titers?
Yes, genetic engineering is a powerful strategy. A key development has been the disruption of the GLOXY4 gene in G. lozoyensis. This modification prevents the synthesis of Pneumocandin A0, leading to the exclusive production of Pneumocandin B0 and a significant increase in its titer.[8][10][13]
Quantitative Data Summary
The following tables summarize quantitative data from various successful fed-batch and process optimization strategies.
Table 1: Comparison of Fed-Batch Strategies and Outcomes
| Strategy | Key Parameters | Pneumocandin B0 Titer (mg/L) | Productivity Improvement | Reference |
| Osmotic Stress Control | Mannitol fed-batch to control osmotic pressure. | 2711 | 34.67% increase over one-stage fermentation. | [1] |
| Extractive Fermentation | Addition of 1.0 g/L SDS on day 13. | 2528.67 | 37.63% increase over conventional batch. | [4][5] |
| Precursor Feeding | Addition of L-proline (5-10 g/L). | Not specified, but significantly reduces Pneumocandin C0 impurity. | N/A | [11] |
| Adaptive Laboratory Evolution | Low-temperature (ALE) evolved strain. | ~2131 | 32% higher than starting strain. | [7] |
| Mannitol Supplementation | Fed-batch with optimized mannitol supplementation. | 2710 | N/A | [14] |
| Nitrogen Source Optimization | Cotton seed powder in seed medium. | 2100 (in 50-L fermenter) | 22.9% increase in flask; 40% in fermenter. | [2] |
Experimental Protocols
Protocol 1: Osmotic Stress Control Fed-Batch Fermentation
This protocol is based on the strategy of using mannitol to induce osmotic stress and enhance production.[1]
-
Strain: Glarea lozoyensis.
-
Seed Culture Medium: Glucose (40 g/L), soybean powder (20 g/L), KH2PO4 (1 g/L), and trace elements. Adjust initial pH to 5.0.
-
Initial Batch Fermentation Medium: Mannitol (80 g/L), glucose (20 g/L), peptone (20 g/L), K2HPO4 (2.5 g/L). Adjust initial pH to 6.8.[7]
-
Inoculation: Inoculate the fermenter with a 10% (v/v) seed culture.
-
Batch Phase Conditions:
-
Temperature: 25°C
-
Agitation: 300-600 rpm
-
Aeration: 0.5-1.2 VVM
-
Control: Maintain DO > 20%.
-
-
Fed-Batch Phase:
-
Feeding Solution: Concentrated solution of mannitol.
-
Strategy: Initiate feeding when the initial carbon source is nearly depleted. Control the feed rate to maintain a specific osmotic pressure, which correlates with enhanced Pneumocandin B0 synthesis. The feed is controlled based on kinetic analysis of biomass growth and substrate consumption.
-
-
Sampling and Analysis: Regularly sample the broth to measure dry cell weight (DCW), residual substrate concentration, and Pneumocandin B0 titer using HPLC.
Protocol 2: Extractive Fed-Batch Fermentation with SDS Addition
This protocol aims to increase the yield by enhancing the secretion of intracellular Pneumocandin B0.[4]
-
Strain, Media, and Initial Conditions: Follow steps 1-5 from Protocol 1.
-
Extractive Agent Addition:
-
On day 13 of the fermentation, prepare a sterile stock solution of Sodium Dodecyl Sulfate (SDS).
-
Add the SDS solution to the fermenter to a final concentration of 1.0 g/L.
-
-
Fermentation Continuation: Continue the fermentation under the same conditions for the remainder of the production phase.
-
Sampling and Analysis: Monitor both intracellular and extracellular Pneumocandin B0 concentrations.
-
Extracellular: Centrifuge a broth sample and analyze the supernatant via HPLC.
-
Total: Analyze a sample of the whole fermentation broth.
-
Intracellular: Calculated as the difference between total and extracellular concentrations.
-
Visualizations
Caption: Troubleshooting workflow for low Pneumocandin B0 titer.
Caption: Key factors influencing Pneumocandin B0 production.
References
- 1. Novel osmotic stress control strategy for improved pneumocandin B0 production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis [frontiersin.org]
- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]
- 7. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 8. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Strain Breeding and Fermentation Process Optimization for Production of Pneumocandin B0 by Filamentous fungus [cjph.com.cn]
This technical support guide is designed for researchers, scientists, and drug development professionals working with Pneumocandin B₀. It provides troubleshooting advice and frequently asked questions (FAQs) to help minimize the formation of Pneumocandin B₂ and other related impurities during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Pneumocandin B₂ and how is it formed?
Pneumocandin B₂ is a common impurity found in the production of Pneumocandin B₀, the precursor to the antifungal drug Caspofungin. It is primarily formed through the chemical degradation of Pneumocandin B₀ via a process called deamidation. This reaction involves the hydrolysis of the amide group in the side chain of the glutamine residue within the Pneumocandin B₀ structure, converting it into a carboxylic acid. This transformation results in the formation of Pneumocandin B₂, which has a slightly higher molecular weight due to the addition of a water molecule and the loss of an ammonia (B1221849) group.
Q2: Why is it crucial to control Pneumocandin B₂ levels?
Controlling the levels of Pneumocandin B₂ is critical for several reasons:
-
Product Purity: High levels of impurities can affect the overall purity of the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy.
-
Regulatory Compliance: Regulatory agencies have strict guidelines regarding impurity profiles in pharmaceutical products.
-
Process Efficiency: Minimizing impurity formation can simplify downstream purification processes, leading to higher yields and lower production costs.
Q3: What are the primary factors that promote the formation of Pneumocandin B₂?
The formation of Pneumocandin B₂ is significantly influenced by two main experimental parameters:
-
pH: The deamidation of the glutamine residue in Pneumocandin B₀ is highly pH-dependent. The reaction rate is slowest in mildly acidic conditions (around pH 5.0-6.0). Both highly acidic (below pH 4.0) and alkaline (above pH 8.0) conditions can accelerate the degradation of Pneumocandin B₀ to Pneumocandin B₂.[1][2]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the deamidation of Pneumocandin B₀. Therefore, maintaining a controlled and lower temperature during production and storage is essential to minimize the formation of Pneumocandin B₂.
Q4: Can the fermentation process itself be optimized to reduce Pneumocandin B₂ formation?
Yes, optimizing the fermentation conditions of Glarea lozoyensis is a key strategy. This includes:
-
Strain Selection and Genetic Engineering: Utilizing mutant strains of G. lozoyensis that are high-producers of Pneumocandin B₀ with reduced formation of other analogues like Pneumocandin A₀ can be beneficial.[3][4] Genetic engineering to enhance the desired biosynthetic pathway can also indirectly reduce the relative amount of degradation impurities.
-
Media Composition: The composition of the fermentation medium, including carbon and nitrogen sources, can influence the stability and yield of Pneumocandin B₀.
-
Process Parameter Control: Strict control of pH and temperature throughout the fermentation process is critical.
Q5: What analytical methods are recommended for monitoring Pneumocandin B₂ levels?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying Pneumocandin B₀ and its related impurities, including Pneumocandin B₂. A validated reverse-phase HPLC (RP-HPLC) method with UV detection is typically employed for this purpose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of Pneumocandin B₂ detected post-fermentation. | Inadequate pH control: The fermentation broth pH may have deviated into a range that promotes deamidation (e.g., above 8.0). | Implement real-time pH monitoring and automated acid/base feeding to maintain the pH within the optimal range of 5.0-6.5. |
| Elevated fermentation temperature: The temperature of the fermenter may have exceeded the optimal range, accelerating degradation. | Ensure the temperature control system is accurately calibrated and maintained at the target temperature, typically around 25°C. | |
| Increase in Pneumocandin B₂ during downstream processing (e.g., extraction, purification). | pH shifts during extraction: The pH of solvents used for extraction may be outside the stable range for Pneumocandin B₀. | Buffer all extraction and purification solutions to a pH between 5.0 and 6.5. |
| High temperatures during solvent evaporation or concentration. | Utilize low-temperature evaporation techniques such as vacuum evaporation or freeze-drying (lyophilization) to remove solvents. | |
| Poor resolution between Pneumocandin B₀ and B₂ peaks in HPLC analysis. | Suboptimal HPLC method: The mobile phase composition, column type, or gradient may not be suitable for separating these closely related compounds. | Develop and validate an HPLC method specifically for the separation of Pneumocandin isomers. This may involve adjusting the mobile phase pH, organic solvent ratio, or using a high-resolution column. |
| Gradual increase of Pneumocandin B₂ in stored Pneumocandin B₀ samples. | Improper storage conditions: Exposure to non-optimal pH, elevated temperatures, or moisture during storage. | Store purified Pneumocandin B₀ as a lyophilized powder at low temperatures (e.g., -20°C or below) and protected from moisture. If in solution, use a buffered system at pH 5.0-6.5 and store at 2-8°C for short periods or frozen for long-term storage. |
Data Presentation
Table 1: Effect of pH on the Rate of Pneumocandin B₀ Deamidation (Illustrative Data)
| pH | Relative Rate of Pneumocandin B₂ Formation | Stability of Pneumocandin B₀ |
| 3.0 | High | Low |
| 4.0 | Moderate | Moderate |
| 5.5 | Low | High |
| 7.4 | Moderate-High | Moderate |
| 9.0 | Very High | Very Low |
Note: This table provides an illustrative representation of the expected trends based on general knowledge of glutamine deamidation. Actual rates should be determined experimentally.
Table 2: Effect of Temperature on the Rate of Pneumocandin B₀ Deamidation at pH 7.4 (Illustrative Data)
| Temperature (°C) | Relative Rate of Pneumocandin B₂ Formation |
| 4 | Very Low |
| 25 | Low |
| 37 | Moderate |
| 50 | High |
Note: This table provides an illustrative representation of the expected trends. Actual rates should be determined experimentally.
Experimental Protocols
Protocol 1: Optimized Fermentation for Minimizing Pneumocandin B₂ Formation
This protocol provides a general framework for the fermentation of a high-producing strain of Glarea lozoyensis with an emphasis on impurity control.
-
Inoculum Preparation:
-
Prepare a seed medium (e.g., containing glucose, peptone, and yeast extract).
-
Inoculate with a cryopreserved culture of G. lozoyensis.
-
Incubate at 25°C with agitation (e.g., 200 rpm) for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., containing mannitol, a suitable nitrogen source, and trace elements).
-
Inoculate the production fermenter with the seed culture (e.g., 10% v/v).
-
Crucial Step: Maintain the fermentation temperature at 25°C.
-
Crucial Step: Continuously monitor the pH and maintain it between 5.5 and 6.5 using automated addition of a suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Continue the fermentation for the desired period (typically 10-14 days), monitoring Pneumocandin B₀ production and impurity levels by taking periodic samples for HPLC analysis.
-
-
Harvesting:
-
Cool the fermentation broth to 4-10°C before harvesting to minimize degradation.
-
Separate the mycelia from the broth by filtration or centrifugation.
-
Protocol 2: HPLC Method for Quantification of Pneumocandin B₀ and B₂
This protocol outlines a general RP-HPLC method for the analysis of Pneumocandin B₀ and its deamidation product, Pneumocandin B₂.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Gradient Elution: A suitable gradient from a lower to a higher percentage of Mobile Phase B to ensure the separation of Pneumocandin B₀ and B₂. An example gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70% B
-
30-35 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Extract Pneumocandin B₀ from the fermentation broth or other samples using a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Quantification:
-
Use certified reference standards of Pneumocandin B₀ and Pneumocandin B₂ to determine retention times and create calibration curves for accurate quantification.
-
Visualizations
References
- 1. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the secretion of Pneumocandin B2 from fungal mycelia
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the secretion of Pneumocandin B2 from fungal mycelia, primarily Glarea lozoyensis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Low or No this compound Production
-
Question: My Glarea lozoyensis culture is growing well, but the this compound titer is significantly lower than expected or undetectable. What are the potential causes and how can I troubleshoot this?
-
Answer: Low this compound production despite good biomass accumulation can stem from several factors, ranging from suboptimal fermentation conditions to genetic instability of the strain. Here is a step-by-step troubleshooting guide:
-
Verify Fermentation Conditions:
-
Carbon Source: Ensure the primary carbon sources, typically a combination of mannitol (B672) and glucose, are at optimal concentrations. A combination of these has been shown to increase yield by 65%.[1]
-
Nitrogen Source: The choice of nitrogen source is critical. Cotton seed powder has been shown to improve yield by promoting a more favorable mycelial morphology for fermentation.[1][2]
-
pH: The pH of the culture medium should be maintained around 5.2, as values below 4.0 or above 8.0 can negatively impact product stability.[1]
-
Temperature: The optimal temperature for this compound production is between 23.5 and 25°C. G. lozoyensis growth is inhibited at temperatures of 28°C and above.[1]
-
Dissolved Oxygen (DO): Poor oxygen supply can limit production. Aim to maintain DO levels above 20-30% through optimized agitation and aeration, which can be facilitated by controlling mycelial morphology.[2]
-
-
Precursor Availability:
-
The biosynthesis of the hexapeptide core of this compound requires specific amino acid precursors. Supplementing the medium with L-proline (5-10 g/L) can increase the yield by directing metabolic flux towards this compound and away from byproducts like Pneumocandin C0.[1][3] L-glutamate may also be beneficial under certain conditions.[3]
-
-
Genetic Integrity of the Strain:
-
High-producing strains developed through mutagenesis can sometimes be unstable. It is advisable to perform regular checks of your strain's productivity and re-streak from a frozen stock if a decline is observed.
-
If you are using a genetically engineered strain, confirm the presence and expression of the desired genetic modifications.
-
-
Issue 2: High Levels of Impurities and Byproducts
-
Question: My fermentation is producing this compound, but I am also getting significant amounts of Pneumocandin A0 and other analogs, which complicates downstream purification. How can I reduce the formation of these byproducts?
-
Answer: The co-production of structurally similar analogs like Pneumocandin A0 is a common challenge.[4] The primary strategy to address this is through genetic engineering of the production strain.
-
Genetic Modification: The most effective method is the disruption of the GLOXY4 gene.[4][5][6] This gene encodes an oxygenase responsible for a key step in the biosynthesis of Pneumocandin A0.[4][5] Knocking out GLOXY4 abolishes Pneumocandin A0 production and redirects the metabolic pathway exclusively towards this compound, which can increase the final titer by up to 9.5-fold.[4][7]
-
Process Optimization: While less effective than genetic modification, optimizing fermentation conditions can also influence the product profile. For instance, the addition of L-proline can suppress the formation of Pneumocandin C0.[3]
-
Issue 3: Product Remains Intracellular (Poor Secretion)
-
Question: Analysis of my fermentation shows a high intracellular concentration of this compound, but very little is secreted into the broth. How can I enhance the secretion of the product from the mycelia?
-
Answer: this compound is known to accumulate within the mycelia, leading to potential feedback inhibition.[8][9] Enhancing its secretion is key to improving overall yield.
-
Increase Cell Membrane Permeability with Surfactants:
-
The addition of surfactants to the fermentation broth can increase the permeability of the fungal cell membrane, facilitating the release of intracellular this compound.
-
Adding Sodium Dodecyl Sulfate (SDS) during the late fermentation stage has been shown to significantly increase the yield by up to 38%.[1][10] The optimal concentration and timing of addition should be determined empirically for your specific process. A concentration of 1.0 g/L SDS added on day 13 has been reported to be effective.[10][11]
-
-
Adaptive Laboratory Evolution (ALE):
-
ALE under specific stress conditions, such as low temperature, can be used to select for strains with enhanced secretion capabilities.[8][12][13] Strains evolved under these conditions have shown changes in the fatty acid composition of their cell membranes, leading to increased permeability and a threefold increase in the secretion ratio.[8][13]
-
-
Extractive Fermentation:
-
Adding certain oils, like soybean or olive oil, to the fermentation can not only act as an additional carbon source but also provide a storage sink for the hydrophobic this compound, potentially reducing feedback inhibition and increasing overall yield.[9]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary fungal species used for this compound production?
-
Q2: Why is it preferable to produce this compound exclusively, without Pneumocandin A0?
-
A2: this compound is the direct precursor for the semi-synthesis of the antifungal drug Caspofungin.[4][15][16] Pneumocandin A0 is a structural analog that is more abundant in the wild-type strain but is an impurity in the manufacturing process.[4] Eliminating its production simplifies downstream purification and increases the efficiency of converting the substrate into the desired product.[3][4]
-
-
Q3: What is the mechanism of action of Pneumocandins?
-
A3: Pneumocandins are part of the echinocandin family of antifungals. They act by non-competitively inhibiting the enzyme β-1,3-D-glucan synthase, which is essential for the synthesis of the fungal cell wall.[15][17] This mechanism is specific to fungi and has a low potential for toxicity in mammals.[15]
-
-
Q4: What are the key precursor amino acids for this compound biosynthesis?
-
A4: The hexapeptide core of this compound is built from several amino acids. Labeling experiments have identified proline, tyrosine, and glutamic acid as key precursors.[1]
-
-
Q5: Can oxidative stress affect this compound production?
-
A5: Yes, oxidative stress and the intracellular redox balance play a role in regulating this compound biosynthesis.[18] The knockout of the redox regulator gene Glyap1 has been shown to increase intracellular reactive oxygen species (ROS) levels and, with a proper antioxidant strategy, can lead to a 50% increase in production per unit of biomass.[18]
-
Quantitative Data Summary
Table 1: Effect of Genetic Modifications on this compound Production
| Genetic Modification Strategy | Parent Strain/Condition | Modified Strain/Condition | Fold Increase in Titer | Reference |
| Disruption of GLOXY4 gene | Wild-type G. lozoyensis | GLOXY4 disruption mutant | 9.5-fold | [4][7] |
| Overexpression of rate-limiting enzymes & knockout of competing pathways | Initial engineered strain | Multi-level engineered strain | 108.7% (to 2.63 g/L) | [14][19] |
| Knockout of redox regulator Glyap1 | Wild-type strain | ΔGlyap1 with antioxidant strategy | 50% (per unit biomass) | [18] |
Table 2: Effect of Fermentation Process Optimization on this compound Yield
| Optimization Strategy | Control/Initial Condition | Optimized Condition | Resulting Yield | Percentage Increase | Reference |
| Carbon Source | Single carbon source | Mannitol + Glucose | - | 65% | [1] |
| Nitrogen Source | Standard nitrogen source | Cotton seed powder in seed medium | 2,100 mg/L | 23-40% | [1][2] |
| Precursor Addition | No proline added | Addition of L-proline | - | Dose-dependent increase | [1] |
| Surfactant Addition | Conventional batch fermentation | 1.0 g/L SDS added on day 13 | 2,528.67 mg/L | 37.6% | [1][10] |
| Adaptive Lab Evolution | Starting strain (ALE0) | Evolved strain (ALE50) | 2,131 mg/L | 32% | [8] |
| Osmotic Stress Control | One-stage fermentation | Fed-batch with osmotic control | 2,711 mg/L | 34.7% | [20] |
| Oil Addition | Control (no oil) | Soybean oil (1.0 g/L) | 2,487.42 mg/L | 37.6% | [9] |
Experimental Protocols
Protocol 1: Gene Disruption in G. lozoyensis via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This protocol is a generalized procedure based on methodologies described in the literature.[4][5]
-
Construct the Gene Disruption Vector:
-
Amplify ~1 kb upstream and downstream homologous flank regions of the target gene (e.g., GLOXY4) from G. lozoyensis genomic DNA using PCR.
-
Clone these fragments into a vector containing a selection marker, such as the hygromycin resistance gene (hygR), flanking the marker.
-
Transform the final disruption vector into A. tumefaciens (e.g., strain EHA105) by electroporation.
-
-
Prepare Fungal and Bacterial Cultures:
-
Harvest conidia from a mature G. lozoyensis plate by washing with a 0.05% Tween 20 solution. Vortex for 15 minutes, rinse twice with sterile distilled water, and resuspend in sterile water to a final concentration of 10^6 conidia/mL.
-
Grow the transformed A. tumefaciens in a suitable medium (e.g., LB) with appropriate antibiotics to an OD600 of ~0.6. Pellet the cells, wash, and resuspend in induction medium (e.g., IMAS) containing acetosyringone (B1664989) to a final OD600 of ~0.5. Incubate for 6 hours at 28°C.
-
-
Co-cultivation:
-
Mix equal volumes (e.g., 750 µL) of the G. lozoyensis conidial suspension and the induced A. tumefaciens culture.
-
Spread the mixture onto nitrocellulose membranes placed on IMAS agar (B569324) plates.
-
Co-cultivate at 22-25°C for 48-72 hours.
-
-
Selection of Transformants:
-
Transfer the membranes to a selection medium (e.g., PDA) containing an appropriate concentration of the selection agent (e.g., hygromycin B) and a bacteriostatic agent (e.g., cefotaxime) to inhibit the growth of A. tumefaciens.
-
Incubate for 7-14 days until resistant colonies appear.
-
-
Verification:
-
Isolate single spores from the resistant colonies.
-
Confirm the gene disruption event by PCR analysis of the genomic DNA from putative transformants, using primers that bind outside the homologous regions and within the resistance cassette. Further confirmation can be done by Southern blot or sequencing.
-
Protocol 2: Shake-Flask Fermentation for this compound Production
This protocol provides a general framework for evaluating this compound production at the lab scale.
-
Seed Culture Preparation:
-
Inoculate a 250-mL flask containing 50 mL of seed medium (e.g., containing cotton seed powder as the nitrogen source) with frozen mycelia or spores of G. lozoyensis.
-
Incubate at 25°C with shaking at 220 rpm for approximately 168 hours (7 days).
-
-
Production Fermentation:
-
Inoculate a 250-mL flask containing 50 mL of production medium (e.g., containing mannitol and glucose as carbon sources and specific amino acid supplements) with 10% (v/v) of the seed culture.
-
Incubate at 25°C with shaking at 220 rpm for up to 432 hours (18 days).
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 48 hours).
-
To extract the total this compound (intracellular and extracellular), mix 1 mL of the whole fermentation broth with 4 mL of ethyl alcohol and vortex for 10 minutes.
-
Centrifuge the mixture to pellet cell debris.
-
Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient) with UV detection.
-
Visualizations
Caption: Pneumocandin biosynthesis pathway in wild-type vs. engineered G. lozoyensis.
References
- 1. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of fatty acids on intracellular pneumocandin B0 storage in the fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glyap1 regulates pneumocandin B0 synthesis by controlling the intracellular redox balance in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel osmotic stress control strategy for improved pneumocandin B0 production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Pneumocandin B0 vs. Caspofungin in Antifungal Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal activities of the natural product Pneumocandin B0 and its semisynthetic derivative, Caspofungin. This analysis is supported by available experimental data to delineate the nuanced differences in their performance.
Caspofungin, a member of the echinocandin class of antifungal drugs, is a semisynthetic derivative of Pneumocandin B0, a lipopeptide produced by the fungus Glarea lozoyensis. Both compounds share a common mechanism of action, targeting the fungal cell wall by inhibiting the (1,3)-β-D-glucan synthase enzyme. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. While Caspofungin was developed to improve upon the pharmaceutical properties of its natural precursor, a direct comparison of their antifungal potency is crucial for understanding their structure-activity relationship and for the development of future antifungal agents.
Quantitative Comparison of Antifungal Activity
The following tables summarize the available in vitro data for Pneumocandin B0 and Caspofungin, focusing on their Minimum Inhibitory Concentrations (MICs) against various fungal pathogens and their inhibitory activity against the target enzyme, (1,3)-β-D-glucan synthase, as measured by the half-maximal inhibitory concentration (IC50).
It is important to note that direct comparative studies testing Pneumocandin B0 and Caspofungin side-by-side are limited in publicly available literature. The data presented here is compiled from various sources and should be interpreted with the understanding that experimental conditions may have varied between studies.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Species | Pneumocandin B0 (or its precursor/analogues) | Caspofungin |
| Candida albicans | 0.8[1] | 0.06 - 1.0[2][3][4] |
| Candida glabrata | 3.2[1] | 0.125 - 1.0[5] |
| Candida tropicalis | 1.6[1] | 0.5 - 2.0[4] |
| Candida parapsilosis | 12.8[1] | 0.5 - 2.0[4] |
| Candida krusei | - | 0.5 - 2.0[4] |
Note: Data for Pneumocandin B0 is from a study on newly engineered pneumocandin analogues, where Pneumocandin B0 was used as a reference compound. MIC values for Caspofungin are a range compiled from multiple studies.
Table 2: Inhibition of (1,3)-β-D-Glucan Synthase (IC50)
| Compound | IC50 (µg/mL) | Fungal Species |
| Pneumocandin A0* | 1.0 | Candida albicans |
| Caspofungin | Not explicitly found in direct comparison | Candida albicans |
Note: IC50 value is for Pneumocandin A0, a closely related compound to Pneumocandin B0. Direct IC50 values for Pneumocandin B0 and a head-to-head comparison with Caspofungin were not available in the searched literature.
Mechanism of Action: Targeting the Fungal Cell Wall
Both Pneumocandin B0 and Caspofungin exert their antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy. The inhibition of this enzyme leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and lysis.
References
- 1. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
A Comparative Analysis of Pneumocandin B0 and Other Echinocandins
A comprehensive guide for researchers and drug development professionals on the performance and characteristics of Pneumocandin B0 in relation to clinically approved echinocandins.
This guide provides a detailed comparative analysis of Pneumocandin B0, the natural precursor to the widely used antifungal agent Caspofungin, against other members of the echinocandin class, including Caspofungin, Micafungin, and Anidulafungin. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of their mechanisms of action, antifungal activity supported by experimental data, and detailed experimental protocols.
Executive Summary
Echinocandins represent a critical class of antifungal agents that target the fungal cell wall by inhibiting the synthesis of β-1,3-D-glucan, an essential polymer for maintaining cell integrity.[1][2][3] This unique mechanism of action confers a high degree of selective toxicity towards fungal pathogens with minimal effects on mammalian cells.[2][4] Pneumocandin B0, a naturally occurring lipopeptide produced by the fungus Glarea lozoyensis, serves as the foundational molecule for the semi-synthetic echinocandin, Caspofungin.[2][3][5][6] While not used clinically in its natural form, understanding the characteristics of Pneumocandin B0 is crucial for the development of novel and improved echinocandin derivatives. This guide presents a comparative overview of Pneumocandin B0 and the clinically approved echinocandins, focusing on their antifungal spectrum and potency.
Mechanism of Action
Echinocandins, including Pneumocandin B0 and its derivatives, share a common mechanism of action. They non-competitively inhibit the enzyme β-1,3-D-glucan synthase, which is a key component in the biosynthesis of the fungal cell wall.[1][3] This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, cell death (fungicidal activity) in susceptible fungi like Candida species.[1] Against Aspergillus species, echinocandins typically exhibit a fungistatic effect, inhibiting growth at the tips and branching points of hyphae.
The following diagram illustrates the signaling pathway affected by echinocandins:
Comparative In Vitro Activity
The in vitro activity of echinocandins is typically determined by broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following tables summarize the comparative in vitro activities of Pneumocandin B0 derivatives and other echinocandins against various Candida species.
Note on Pneumocandin B2: Extensive literature searches did not yield significant data for a compound specifically designated as "this compound." The primary focus of research and development has been on Pneumocandin B0 as the natural precursor to Caspofungin. Therefore, this comparison utilizes data for Pneumocandin B0 and its derivatives as a proxy for the natural pneumocandins. A water-soluble derivative of Pneumocandin B0, designated L-733,560, has been evaluated in comparative studies and its data is presented below.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Echinocandins against Candida Species
| Organism | L-733,560 (Pneumocandin B0 derivative) | Caspofungin | Micafungin | Anidulafungin |
| Candida albicans | 0.03 - 0.25 | 0.015 - 0.25 | 0.008 - 0.12 | 0.015 - 0.12 |
| Candida glabrata | 0.06 - 0.5 | 0.03 - 0.25 | 0.015 - 0.12 | 0.03 - 0.25 |
| Candida tropicalis | 0.03 - 0.25 | 0.03 - 0.5 | 0.015 - 0.25 | 0.03 - 0.25 |
| Candida parapsilosis | 0.25 - 2.0 | 0.12 - 2.0 | 0.03 - 1.0 | 0.12 - 2.0 |
| Candida krusei | 0.12 - 1.0 | 0.06 - 1.0 | 0.03 - 0.5 | 0.06 - 1.0 |
| Candida guilliermondii | 0.5 - >8.0 | 1.0 - >8.0 | 0.5 - 4.0 | 1.0 - >8.0 |
| Candida lusitaniae | 0.06 - 0.5 | 0.12 - 1.0 | 0.06 - 0.5 | 0.12 - 1.0 |
Data compiled from multiple sources. MIC ranges can vary based on testing methodology and geographical location of isolates.[7][8][9][10][11]
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on standardized broth microdilution methods. The following provides a detailed overview of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) EDef 7.1 protocols.
CLSI M27-A3 Broth Microdilution Method
This reference method provides a standardized procedure for determining the MICs of antifungal agents against yeasts that cause invasive infections.
Key Steps of the CLSI M27-A3 Protocol: [12][13][14][15][16]
-
Antifungal Agent Preparation: Stock solutions of antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water) and then serially diluted in RPMI 1640 medium.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve the final inoculum concentration.
-
Inoculation of Microdilution Plates: The prepared microdilution plates containing the serially diluted antifungal agents are inoculated with the yeast suspension.
-
Incubation: The plates are incubated at 35°C.
-
Endpoint Reading: The MIC is determined visually or spectrophotometrically as the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to the drug-free control well. For echinocandins, the endpoint is typically read after 24 hours.
EUCAST EDef 7.1 Broth Microdilution Method
The EUCAST method is another widely accepted standard for antifungal susceptibility testing, with some key differences from the CLSI protocol.
Key Differences in the EUCAST EDef 7.1 Protocol: [1][17][18][19][20]
-
Medium: EUCAST recommends RPMI 1640 medium supplemented with 2% glucose.
-
Inoculum Size: The final inoculum concentration is slightly higher than in the CLSI method.
-
Endpoint Reading: The MIC is determined spectrophotometrically at 530 nm, with the endpoint defined as 50% inhibition of growth compared to the drug-free control. The reading is performed at 24 hours.
Conclusion
Pneumocandin B0, as the natural precursor to Caspofungin, demonstrates the core antifungal properties characteristic of the echinocandin class. While direct comparative data for Pneumocandin B0 is limited, studies on its derivatives reveal potent in vitro activity against a broad range of Candida species, comparable to the clinically approved echinocandins. The semi-synthetic modifications that transform Pneumocandin B0 into Caspofungin enhance its pharmacokinetic properties and clinical utility.[3][21] Continued research into the structure-activity relationships of pneumocandins and other echinocandins holds promise for the development of next-generation antifungal agents with improved efficacy, expanded spectrum of activity, and enhanced resistance profiles. The standardized methodologies for in vitro susceptibility testing, such as those provided by CLSI and EUCAST, are indispensable tools in the preclinical and clinical evaluation of these important antifungal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antifungal susceptibility pattern of Candida species isolated from gastroesophageal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and assessment of antifungal susceptibility of Candida species based on bronchoalveolar lavage in immunocompromised and critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. scribd.com [scribd.com]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resource.aminer.org [resource.aminer.org]
- 19. EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts - Research - Institut Pasteur [research.pasteur.fr]
- 20. Table 5 from EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Pneumocandin B0 on Glucan Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pneumocandin B0's performance in inhibiting fungal glucan synthase with other key echinocandin antifungals. Supporting experimental data, detailed protocols, and visual representations of the mechanism of action and experimental workflows are presented to aid in research and development.
Introduction to Pneumocandin B0 and the Echinocandins
Pneumocandin B0 is a naturally occurring lipopeptide produced by the fungus Glarea lozoyensis.[1] It is a member of the echinocandin class of antifungal agents and serves as the direct precursor for the semi-synthetic drug Caspofungin.[1][2] Echinocandins represent a critical class of antifungal drugs due to their unique mechanism of action, which targets the fungal cell wall, an organelle absent in mammalian cells, thus offering selective toxicity.[1][3] This class of drugs, including Caspofungin, Micafungin, and Anidulafungin, is widely used in clinical practice to treat invasive fungal infections, particularly those caused by Candida and Aspergillus species.[3][4][5]
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The primary mechanism of action for all echinocandins, including Pneumocandin B0, is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[1][3][5] This enzyme is an integral component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity.[1][3] By inhibiting this enzyme, echinocandins disrupt the formation of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[3] This targeted action against a fungal-specific process contributes to the favorable safety profile of echinocandins.[3]
Comparative Performance Data
The following tables summarize the in vitro activity of Pneumocandin B0 and other echinocandins against key fungal pathogens. The data is presented as the 50% inhibitory concentration (IC50) for glucan synthase and the minimum inhibitory concentration (MIC) required to inhibit fungal growth.
Table 1: Glucan Synthase Inhibition (IC50)
| Compound | Organism | IC50 (µg/mL) |
| Pneumocandin B0 derivative (L-733560) | Candida albicans | 0.001-0.002[6] |
| Caspofungin | Candida albicans | Varies with serum levels[7] |
| Micafungin | Candida glabrata | Varies by strain[8] |
| Anidulafungin | Candida albicans | Varies with serum levels[7] |
Note: IC50 values can vary depending on the specific assay conditions, including the presence of serum.
Table 2: Antifungal Susceptibility (MIC)
| Compound | Organism | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Pneumocandin B0 | Candida albicans | Data not readily available | Data not readily available |
| Caspofungin | Candida albicans | 0.03 - 1[9] | 0.25 - 0.5[10] |
| Candida glabrata | ≤ 2[10] | 0.25 - 0.5[10] | |
| Aspergillus fumigatus | MEC90: 0.06[11] | MEC90: 0.06[11] | |
| Micafungin | Candida albicans | ≤ 0.002 - 0.015[12] | 0.015 - 0.5[13] |
| Candida glabrata | ≤ 0.002 - 0.015[12] | 0.015 - 0.5[13] | |
| Aspergillus fumigatus | 0.004 - 0.015[12] | MEC90: ≤ 0.015[14] | |
| Anidulafungin | Candida albicans | MIC90: ≤ 0.13[15] | ≤ 0.13[15] |
| Candida glabrata | MIC90: ≤ 0.13[15] | 0.12[16] | |
| Aspergillus fumigatus | MIC90: ≤ 0.25[15] | MEC90: 0.002[16] |
Note: For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported for echinocandins, which is the lowest drug concentration that leads to the formation of aberrant, branched hyphae.
Experimental Protocols
In Vitro Glucan Synthase Activity Assay (Radioactive Method)
This protocol is adapted from established methods for measuring (1,3)-β-D-glucan synthase activity.
1. Preparation of Fungal Microsomal Fractions:
- Culture the fungal strain (e.g., Candida albicans) in a suitable broth medium to mid-log phase.
- Harvest the cells by centrifugation and wash with a suitable buffer.
- Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
- Disrupt the cells using mechanical means (e.g., bead beating or French press).
- Centrifuge the lysate at a low speed to remove whole cells and debris.
- Centrifuge the supernatant at a high speed to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Glucan Synthase Reaction:
- Prepare a reaction mixture containing Tris buffer (pH 7.5), KF, EDTA, GTPγS, and bovine serum albumin (BSA).
- Add the test compound (e.g., Pneumocandin B0) at various concentrations.
- Initiate the reaction by adding the microsomal fraction and UDP-[U-14C]glucose (radioactive substrate).
- Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
3. Measurement of Glucan Synthesis:
- Stop the reaction by adding trichloroacetic acid (TCA).
- Collect the insoluble glucan product by vacuum filtration onto glass fiber filters.
- Wash the filters with TCA and ethanol (B145695) to remove unincorporated UDP-[U-14C]glucose.
- Dry the filters and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[17]
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.[18][19][20][21][22]
1. Inoculum Preparation:
- Subculture the yeast isolate on a suitable agar (B569324) plate to ensure purity and viability.
- Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
- Dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
2. Drug Dilution:
- Prepare serial twofold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Add the diluted yeast inoculum to each well of the microtiter plate containing the drug dilutions.
- Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
- Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination:
- Visually or spectrophotometrically read the plates to determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the positive control. This concentration is the MIC.
Experimental Workflow for Mechanism of Action Validation
The following diagram illustrates a typical workflow for validating the mechanism of action of a novel glucan synthase inhibitor.
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [In vitro activity of anidulafungin. Comparison with the activity of other echinocandins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anidulafungin and its role in candida infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potency of Anidulafungin Compared to Nine Other Antifungal Agents Tested against Candida spp., Cryptococcus spp., and Aspergillus spp.: Results from the Global SENTRY Antimicrobial Surveillance Program (2008) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. testinglab.com [testinglab.com]
- 20. scribd.com [scribd.com]
- 21. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 22. webstore.ansi.org [webstore.ansi.org]
A Comparative Analysis of Cross-Resistance Between Pneumocandin B0 and Other Antifungal Agents
Pneumocandin B0 is a naturally occurring lipopeptide and a member of the echinocandin class of antifungal agents. It is the direct precursor to caspofungin, a semi-synthetic echinocandin widely used in clinical practice.[1] Consequently, studies on caspofungin's activity and resistance patterns are highly relevant to understanding the cross-resistance profile of Pneumocandin B0. Echinocandins exhibit a distinct mechanism of action, targeting the fungal cell wall, which sets them apart from other antifungal classes like azoles and polyenes.[2] This guide provides a comparative overview of cross-resistance, supported by experimental data and methodologies.
Mechanism of Action and Resistance
Echinocandins, including Pneumocandin B0 and its derivative caspofungin, function by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[3][4] This enzyme is crucial for synthesizing β-(1,3)-D-glucan, an essential polymer in the fungal cell wall. Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately cell death (a fungicidal effect) in yeasts like Candida spp.[5]
The primary mechanism of acquired resistance to echinocandins involves specific point mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the glucan synthase enzyme.[6][7] These mutations, typically found in highly conserved "hot spot" regions, reduce the binding affinity of the drug to its target enzyme, leading to decreased susceptibility.[5][8] This target-site modification is the most common reason for clinical resistance and often results in cross-resistance among all members of the echinocandin class.[5][8][9]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Echinocandin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azole-resistant Aspergillus and Echinocandin-resistant Candida – What are the treatment options? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echinocandin Resistance in Aspergillus fumigatus Has Broad Implications for Membrane Lipid Perturbations That Influence Drug-Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability and Solubility of Pneumocandin B₀ Derivatives
An in-depth guide for researchers and drug development professionals on the physicochemical properties of key echinocandin antifungal agents.
The development of echinocandin antifungals, a class of drugs that inhibit the synthesis of β-(1,3)-D-glucan in the fungal cell wall, has been a significant advancement in the treatment of invasive fungal infections. A crucial aspect of their therapeutic efficacy and formulation development lies in their chemical stability and aqueous solubility. This guide provides a comparative analysis of these properties for Pneumocandin B₀, the natural precursor, and its key semi-synthetic derivatives: Caspofungin, Rezafungin (formerly CD101), and Aminocandin.
Comparative Stability of Pneumocandin B₀ Derivatives
The stability of an antifungal agent is critical for its shelf-life, in-vivo half-life, and overall therapeutic effectiveness. The following table summarizes the available data on the stability of Pneumocandin B₀ derivatives.
| Compound | Condition | Time | Remaining Active Compound (%) | Reference |
| Pneumocandin B₀ | pH < 4.0 or > 8.0 in culture medium | - | Negative impact on stability | [1] |
| Caspofungin (acetate) | Aqueous solution (PBS, pH 7.2) | > 1 day | Not recommended for storage | [2] |
| Rezafungin (CD101) | Human Plasma at 37°C | 44 hours | 93% | [3] |
| Phosphate-Buffered Saline (PBS) at 37°C | 44 hours | 96% | [3] | |
| Lyophilized powder at 40°C | 9 months | >98% | [3] | |
| 5% Dextrose solution at room temperature | 15 months | >98% | ||
| 0.9% Saline solution at room temperature | 12 months | >98% | ||
| Anidulafungin (for comparison) | Human Plasma at 37°C | 44 hours | 7% | |
| Phosphate-Buffered Saline (PBS) at 37°C | 44 hours | 42% |
Rezafungin demonstrates exceptional stability compared to other echinocandins, a characteristic attributed to the replacement of the hemiaminal with a choline (B1196258) aminal ether, which reduces chemical degradation. This enhanced stability contributes to its long half-life, allowing for once-weekly dosing. In contrast, the parent compound, Pneumocandin B₀, is sensitive to pH extremes. Caspofungin solutions are also recommended for short-term use, highlighting their relative instability in aqueous environments.
Comparative Solubility of Pneumocandin B₀ Derivatives
Aqueous solubility is a key determinant of a drug's bioavailability and suitability for intravenous formulation. The modifications made to the Pneumocandin B₀ structure have been primarily aimed at improving this property.
| Compound | Solvent | Solubility | Reference |
| Pneumocandin B₀ | Water | Limited solubility | |
| Caspofungin (acetate) | Water | Soluble | |
| PBS (pH 7.2) | ~3 mg/mL | ||
| Ethanol | ~20 mg/mL | ||
| DMSO | ~25 mg/mL | ||
| Rezafungin (CD101) | Water | >150 mg/mL | |
| Acetate, Lactate, and Tris buffers | >45 mg/mL | ||
| Aminocandin | Water | Water-soluble | |
| Anidulafungin (for comparison) | PBS (pH 7.2) | ~1 mg/mL |
Experimental Protocols
Stability Assessment Protocol (HPLC Method)
This protocol outlines a general procedure for assessing the chemical stability of Pneumocandin B₀ derivatives in various matrices using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds (e.g., Pneumocandin B₀, Caspofungin, Rezafungin) in a suitable organic solvent such as DMSO.
-
Incubation:
-
For plasma stability, incubate the compound at a final concentration (e.g., 10 µg/mL) in human plasma at 37°C.
-
For buffer stability, incubate the compound in a relevant buffer (e.g., PBS, pH 7.4) at a specified temperature (e.g., 37°C or 40°C).
-
-
Time Points: Collect aliquots from the incubation mixtures at various time points (e.g., 0, 1, 2, 8, 24, 44 hours).
-
Sample Preparation: At each time point, quench the reaction by adding an equal volume of a protein precipitation agent (e.g., acetonitrile) containing an internal standard. Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis:
-
Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., a mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect the compound and internal standard using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point. Calculate the percentage of the compound remaining compared to the initial concentration at time zero.
Aqueous Solubility Determination Protocol
This protocol describes a general method for determining the aqueous solubility of Pneumocandin B₀ derivatives.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous solvent (e.g., deionized water, PBS pH 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification:
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection or mass spectrometry.
-
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Visualizations
References
A Head-to-Head Comparison of Pneumocandin B2 and Fluconazole Against Candida Species
In the landscape of antifungal therapeutics, the emergence of novel agents and the persistence of drug resistance necessitate a thorough understanding of available treatments. This guide provides a detailed, data-driven comparison of Pneumocandin B2, a member of the echinocandin class, and fluconazole (B54011), a widely-used triazole, against clinically relevant Candida species. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, in vitro efficacy, and the standardized methods used for their evaluation.
Mechanisms of Action: A Tale of Two Targets
This compound and fluconazole disrupt fungal viability through entirely different pathways. This difference in mechanism is fundamental to their respective spectra of activity and clinical utility.
This compound: Cell Wall Synthesis Inhibition Pneumocandins belong to the echinocandin class of antifungal agents, which are large lipopeptide molecules.[1] Their primary target is the fungal cell wall, a structure essential for maintaining osmotic integrity and cell shape that is notably absent in mammalian cells.[2] Pneumocandins act by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[3][4] This enzyme is responsible for synthesizing β-glucan polymers, which are the main structural components of the fungal cell wall.[1] Disruption of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis.[2] This mechanism is typically fungicidal against most Candida species.
Fluconazole: Cell Membrane Disruption Fluconazole is a member of the triazole class of antifungal agents.[5] Its mechanism revolves around the disruption of the fungal cell membrane's integrity. Fluconazole selectively inhibits a fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[6][7][8] This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[5][9] By blocking this step, fluconazole leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterol precursors.[8] This alteration in membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[6] This action is generally considered fungistatic against Candida species.[9]
Comparative In Vitro Susceptibility
The in vitro efficacy of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC data for a representative water-soluble pneumocandin derivative (L-733,560) and fluconazole against a panel of Candida species. This data highlights the potent activity of pneumocandins, particularly against species that may exhibit resistance to fluconazole.
Table 1: In Vitro Susceptibility Data (MIC in µg/mL)
| Candida Species | Pneumocandin Derivative (L-733,560) Mean MIC | Fluconazole MIC Range | Fluconazole MIC₉₀ |
| Candida albicans | ~0.08¹ | 0.25 - 2 | 0.5 |
| Candida glabrata | ~0.16¹ | 2 - 64 | 32 |
| Candida tropicalis | ~0.11¹ | 0.5 - 4 | 2 |
| Candida parapsilosis | 0.72[10] | 0.5 - 8 | 2 |
| Candida krusei | 0.78[10] | 16 - >64 | ≥64 |
| Candida lusitaniae | 0.15[10] | 0.5 - 4 | 2 |
| Candida guilliermondii | 1.25[10] | N/A | N/A |
| Azole-Resistant C. albicans | ~0.10¹ | ≥64 | ≥64 |
| Azole-Resistant T. glabrata | ~0.20¹ | ≥64 | ≥64 |
¹Data derived from graphical representations in Vazquez et al., Antimicrobial Agents and Chemotherapy, 1995. MIC₉₀: The concentration at which 90% of isolates are inhibited. Fluconazole data compiled from multiple surveillance studies.[11]
Key Observations:
-
Potency: The pneumocandin derivative demonstrates potent activity with very low mean MICs across most Candida species, including those with intrinsic or acquired resistance to fluconazole.[10][12]
-
Spectrum: Pneumocandins are highly active against C. albicans and C. glabrata.[13] Fluconazole's activity against C. glabrata is often dose-dependent, and C. krusei is intrinsically resistant.[9][14]
-
Resistance: The pneumocandin derivative maintains its potent activity against azole-resistant strains, highlighting the lack of cross-resistance due to its distinct mechanism of action.[10]
Experimental Protocols: Antifungal Susceptibility Testing
The quantitative data presented above is generated using standardized laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods, such as the M27 broth microdilution technique, to ensure reproducibility and comparability of results across different laboratories.[15]
CLSI M27 Broth Microdilution Method: This method determines the MIC of an antifungal agent against yeast isolates.
-
Inoculum Preparation: A standardized suspension of the Candida isolate is prepared from a fresh culture. The suspension is adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to ensure a consistent number of yeast cells.
-
Drug Dilution: The antifungal agents are prepared in a series of two-fold dilutions in a multi-well microtiter plate using a standardized growth medium like RPMI 1640.
-
Inoculation: The standardized yeast suspension is further diluted and added to each well of the microtiter plate containing the antifungal dilutions. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.[16]
-
Endpoint Reading: After incubation, the plates are examined for visible yeast growth. For azoles like fluconazole, the MIC is defined as the lowest drug concentration that causes a significant reduction (≥50%) in growth compared to the drug-free control well.[17] The same endpoint is used for echinocandins.
-
Interpretation: The resulting MIC value is compared to established clinical breakpoints to categorize the isolate as Susceptible (S), Susceptible-Dose Dependent (SDD), or Resistant (R).[16]
Conclusion
This compound and fluconazole represent two distinct and vital classes of antifungal agents for combating Candida infections.
-
This compound , as an echinocandin, offers potent, fungicidal activity by targeting the fungal cell wall. Its key advantage is its robust performance against a broad range of Candida species, including those that are resistant to fluconazole. This makes it a critical agent for empirical therapy and for treating infections caused by azole-resistant pathogens.
-
Fluconazole remains a cornerstone of antifungal therapy due to its long history of clinical use, oral bioavailability, and efficacy against many common Candida species, particularly C. albicans.[5] However, its fungistatic nature and the increasing prevalence of resistance in species like C. glabrata and the intrinsic resistance of C. krusei limit its utility in certain clinical scenarios.[11][14]
For researchers and drug development professionals, the contrasting mechanisms provide different avenues for therapeutic innovation. The high efficacy and fungal-specific target of the pneumocandins underscore the value of the cell wall as an antifungal target. The challenges of azole resistance highlight the continuous need for surveillance, stewardship, and the development of new agents that can overcome existing resistance mechanisms.
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. m.youtube.com [m.youtube.com]
- 8. Fluconazole: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 9. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro evaluation of the pneumocandin antifungal agent L-733560, a new water-soluble hybrid of L-705589 and L-731373 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.stanford.edu [med.stanford.edu]
- 15. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 16. journals.asm.org [journals.asm.org]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Pneumocandin B2: A Potent Antifungal Agent Against Azole-Resistant Fungal Strains
For Immediate Release
In the landscape of rising antifungal resistance, Pneumocandin B2, a member of the echinocandin class, demonstrates significant efficacy against fungal strains that have developed resistance to commonly used azole antifungals. This comparison guide provides an objective analysis of this compound's performance against azole-resistant Candida and Aspergillus species, supported by in vitro susceptibility data and detailed experimental protocols. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal therapies.
Comparative Efficacy of this compound and Alternatives
Pneumocandins, including this compound and its derivatives like caspofungin, exhibit a distinct mechanism of action from azoles, targeting the fungal cell wall component β-(1,3)-D-glucan. This alternative target allows them to bypass the common mechanisms of azole resistance, which primarily involve alterations in the ergosterol (B1671047) biosynthesis pathway.
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of echinocandins (representing the activity profile of this compound) and other antifungal agents against various azole-resistant fungal isolates. The data is compiled from multiple studies and presented as MIC90 (the concentration required to inhibit 90% of the isolates) or MIC ranges in μg/mL.
Table 1: In Vitro Activity against Azole-Resistant Candida Species
| Antifungal Agent | Candida albicans (Fluconazole-Resistant) | Candida glabrata (Fluconazole-Resistant) | Candida krusei (Intrinsically Fluconazole-Resistant) |
| Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin) | 0.03 - 1[1][2][3][4] | ≤0.015 - 1[4][5] | 0.06[4] |
| Voriconazole | Consistently elevated (0.5)[6] | 0.25 - 0.5[7] | 0.25 - 0.5[7] |
| Amphotericin B | 0.0625 - 4[8] | MICs > 1 considered resistant[8] | MICs > 1 considered resistant[8] |
Table 2: In Vitro Activity against Azole-Resistant Aspergillus Species
| Antifungal Agent | Aspergillus fumigatus (Azole-Resistant) |
| Echinocandins (e.g., Caspofungin, Anidulafungin) | MEC: 0.0078 - 0.03[9][10] |
| Voriconazole | >2 (defining resistance)[11] |
| Amphotericin B | ≥2 in a high percentage of isolates[12] |
Note: For echinocandins against Aspergillus species, the Minimum Effective Concentration (MEC) is often reported, which represents the lowest drug concentration that leads to the formation of aberrant, branched hyphae.
Experimental Protocols
The in vitro susceptibility data presented above is primarily generated using standardized broth microdilution methods, as detailed by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A for yeasts and M38-A2 for filamentous fungi.
CLSI M27-A Broth Microdilution Method for Yeasts (Summarized)
-
Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar (B569324) are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi (Summarized)
-
Inoculum Preparation: Conidia from a 7-day old culture on potato dextrose agar are harvested and suspended in sterile saline containing 0.05% Tween 20. The suspension is adjusted to a specific optical density to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
Antifungal Agent Preparation: Similar to the yeast protocol, the antifungal agents are serially diluted in RPMI 1640 medium in microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared conidial suspension. The plates are incubated at 35°C for 48-72 hours.
-
MIC/MEC Determination: For azoles and amphotericin B, the MIC is determined as the lowest concentration with 100% growth inhibition. For echinocandins, the MEC is determined as the lowest concentration at which short, aberrant, branched hyphae are observed.
Visualizing the Mechanisms and Workflow
To better understand the underlying principles of this compound's efficacy and the experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
This compound and other echinocandins represent a critical therapeutic option against azole-resistant fungal pathogens. Their unique mechanism of action, targeting the fungal cell wall, provides a significant advantage over azoles, which are susceptible to several resistance mechanisms. The in vitro data consistently demonstrates the potent activity of echinocandins against a broad range of azole-resistant Candida and Aspergillus species. Continued surveillance of antifungal susceptibility patterns and the exploration of novel compounds like this compound are essential in the ongoing effort to combat the global threat of antifungal resistance.
References
- 1. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacodynamics of Anidulafungin against Clinical Aspergillus fumigatus Isolates in a Nonneutropenic Murine Model of Disseminated Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jwatch.org [jwatch.org]
- 12. Surveillance for azoles resistance in Aspergillus spp. highlights a high number of amphotericin B-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Fungicidal Versus Fungistatic Activity of Pneumocandin B2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal activity of Pneumocandin B2, focusing on the critical distinction between fungicidal (lethal) and fungistatic (growth-inhibiting) effects. Understanding this difference is paramount for the strategic development of new antifungal agents and for selecting appropriate therapies, particularly for immunocompromised patients where a fungicidal mechanism is often preferred. This document outlines the experimental methodologies to determine these activities and presents available data to compare this compound's performance against other antifungals.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
This compound belongs to the echinocandin class of antifungal agents. Its primary mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is an integral component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity.[1][3] By inhibiting this enzyme, this compound disrupts the formation of the fungal cell wall, leading to osmotic instability and ultimately cell death in susceptible fungi.[2] Mammalian cells lack a cell wall and β-(1,3)-D-glucan synthase, making this a highly specific target with minimal anticipated off-target effects in humans.
Differentiating Fungicidal and Fungistatic Activity
The distinction between fungicidal and fungistatic activity is determined through in vitro susceptibility testing, primarily by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.
An agent is generally considered fungicidal if the MFC is no more than four times the MIC (MFC/MIC ≤ 4). If the MFC is significantly higher than the MIC, the agent is considered fungistatic .
Experimental Protocols
The determination of MIC and MFC values is crucial for evaluating the antifungal properties of a compound. The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared from a fresh culture to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds in RPMI-1640 medium.
-
Drug Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.
Minimum Fungicidal Concentration (MFC) Assay
-
Subculturing: Following the determination of the MIC, a small aliquot (typically 10-20 µL) from each well showing no visible growth in the MIC assay is subcultured onto a sterile agar (B569324) plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: The agar plates are incubated at 35°C for a sufficient period to allow for the growth of any remaining viable fungal cells (typically 24-72 hours).
-
Endpoint Determination: The MFC is the lowest concentration of the antifungal agent from the MIC plate that results in no fungal growth or a colony count that is ≥99.9% less than the original inoculum count.
Comparative In Vitro Activity Data
While specific MIC and MFC data for this compound against a wide range of fungal isolates are limited in publicly available literature, data for its semi-synthetic derivative, caspofungin, and other pneumocandin analogs provide valuable insights into its expected activity. The echinocandin class generally exhibits potent activity against Candida species and is considered fungicidal. Against Aspergillus species, the activity is typically fungistatic.
The following tables summarize representative MIC data for caspofungin and comparator antifungal agents against common fungal pathogens. This data serves as a surrogate to estimate the potential activity of this compound.
Table 1: In Vitro Activity of Caspofungin and Comparator Antifungals against Candida Species
| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | Caspofungin | 0.25 | 0.5 |
| Amphotericin B | 0.5 | 1 | |
| Fluconazole (B54011) | 0.25 | 1 | |
| Candida glabrata | Caspofungin | 0.25 | 0.5 |
| Amphotericin B | 1 | 1 | |
| Fluconazole | 8 | 32 | |
| Candida parapsilosis | Caspofungin | 1 | 2 |
| Amphotericin B | 0.5 | 1 | |
| Fluconazole | 1 | 4 | |
| Candida tropicalis | Caspofungin | 0.25 | 0.5 |
| Amphotericin B | 0.5 | 1 | |
| Fluconazole | 2 | 4 | |
| Candida krusei | Caspofungin | 0.5 | 1 |
| Amphotericin B | 1 | 2 | |
| Fluconazole | 32 | 64 |
Data for caspofungin, amphotericin B, and fluconazole are compiled from multiple sources for illustrative purposes. Actual values may vary between studies.
Table 2: In Vitro Activity of Caspofungin and Comparator Antifungals against Aspergillus Species
| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | Caspofungin | 0.12 | 0.25 |
| Amphotericin B | 1 | 1 | |
| Voriconazole (B182144) | 0.5 | 1 | |
| Aspergillus flavus | Caspofungin | 0.25 | 0.5 |
| Amphotericin B | 1 | 2 | |
| Voriconazole | 0.5 | 1 | |
| Aspergillus terreus | Caspofungin | 0.12 | 0.25 |
| Amphotericin B | 2 | 4 | |
| Voriconazole | 0.25 | 0.5 |
Data for caspofungin, amphotericin B, and voriconazole are compiled from multiple sources for illustrative purposes. It is important to note that for Aspergillus species, caspofungin's activity is generally considered fungistatic.
Conclusion
This compound, as a member of the echinocandin class, holds significant promise as an antifungal agent due to its specific mechanism of action targeting the fungal cell wall. Based on the activity of its derivatives and the class as a whole, it is anticipated that this compound exhibits fungicidal activity against a broad range of Candida species and fungistatic activity against Aspergillus species. However, to definitively validate its fungicidal versus fungistatic profile, further studies generating specific MIC and MFC data for this compound against a comprehensive panel of clinical fungal isolates are required. The experimental protocols outlined in this guide provide a standardized framework for conducting such validation studies, which are essential for the continued development and optimal clinical application of this important class of antifungal compounds.
References
Comparative Pharmacokinetics and Pharmacodynamics of Pneumocandin B0 Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic properties of Pneumocandin B0 analogues. This document summarizes key data in structured tables, details experimental methodologies, and visualizes complex biological and experimental processes.
Pneumocandin B0 is a naturally occurring lipopeptide with potent antifungal activity, serving as a precursor for the semi-synthetic echinocandin, caspofungin. The echinocandins represent a critical class of antifungal agents that target the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3] This unique mechanism of action, absent in mammalian cells, results in a favorable safety profile.[1] This guide focuses on the comparative pharmacology of clinically approved and novel Pneumocandin B0 analogues, providing essential data to inform further research and development in antifungal therapies.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
All Pneumocandin B0 analogues share a common mechanism of action: the non-competitive inhibition of β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer in the cell wall of many pathogenic fungi.[2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death, conferring fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.
References
Safety Operating Guide
Proper Disposal of Pneumocandin B2: A Guide for Laboratory Professionals
The proper disposal of Pneumocandin B2 is critical for ensuring laboratory safety and environmental protection. As a member of the echinocandin class of antifungal agents, this compound and its derivatives may possess properties that require them to be handled as hazardous waste. This guide provides essential safety and logistical information for the appropriate management and disposal of this compound waste streams.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the substance's Safety Data Sheet (SDS). Based on data for the closely related compound Pneumocandin B0, researchers should assume the material poses several risks.[1][2] Always handle this compound within a fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]
Hazard Profile of Pneumocandin B0 (Proxy for this compound)
| Hazard Statement Code | Description | Classification | Source |
| H315 | Causes skin irritation | Warning | [2] |
| H318 | Causes serious eye damage | Danger | [2] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger | |
| H361 | Suspected of damaging fertility or the unborn child | Warning | |
| H400 | Very toxic to aquatic life | Warning |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with federal, state, and local regulations. Hazardous chemical waste must never be disposed of down the drain or in regular trash. The following procedures outline the general steps for safe disposal.
1. Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused powder, contaminated gloves, weigh boats, and absorbent pads.
-
Place this waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic," "Ecotoxic").
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container.
-
Do not mix incompatible waste streams. For example, store acidic or basic solutions separately.
-
Ensure the container is securely capped when not in use.
-
-
Empty Containers:
-
A container that has held this compound should be treated as hazardous waste.
-
For acutely hazardous materials, it is best practice to triple-rinse the empty container with a suitable solvent.
-
The rinseate from this process must be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing, deface the original label, and the container may be disposed of as regular trash, pending confirmation from your institution's safety office.
-
2. Storage in a Satellite Accumulation Area (SAA)
-
Store all hazardous waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
The SAA must be under the control of laboratory personnel and inspected weekly for leaks or deterioration.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.
3. Scheduling Waste Pickup
-
Keep waste containers closed at all times except when adding waste.
-
Once a waste container is full, or within one year of the first addition of waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not exceed the maximum allowable volume (typically 55 gallons) in your SAA.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and handling process for this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Pneumocandin B2
Hazard Identification and Personal Protective Equipment (PPE)
Pneumocandin B0, a precursor to the antifungal drug Caspofungin, is classified as hazardous. It can cause skin irritation, serious eye damage, and may lead to allergy or asthma-like symptoms if inhaled.[1][2] It is also suspected of damaging fertility or the unborn child.[1] Therefore, a stringent, multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure.
The following table summarizes the recommended PPE for various laboratory activities involving Pneumocandin B2.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves.[3] | Safety goggles and a face shield.[3][4] | A fit-tested N95 or higher-rated respirator.[3][4] | Disposable, solid-front gown with tight-fitting cuffs.[3] |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves.[3] | Chemical splash goggles and a face shield.[3] | Work should be conducted within a certified chemical fume hood.[3] A respirator may be necessary based on a risk assessment. | Chemical-resistant disposable gown.[3] |
| Administering to In Vitro/In Vivo Systems | Nitrile gloves.[3] | Safety glasses with side shields.[3] | Generally not required if performed in a well-ventilated area or a biological safety cabinet.[3] | Standard lab coat.[3] |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves.[3] | Chemical splash goggles. | Not typically required if the area is well-ventilated. | Fluid-resistant lab coat or disposable gown.[3] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step protocol is essential for minimizing exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a clearly labeled, sealed container.
-
Recommended storage for the stock solution is at -80°C for up to 2 years or -20°C for up to 1 year.
2. Experimental Protocol: Weighing and Preparing a Stock Solution
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Cover the work surface with plastic-backed absorbent paper.
-
Assemble all required PPE as outlined in the table above.
-
-
Weighing:
-
Inside the fume hood, tare a suitable container on an analytical balance.
-
Carefully transfer the necessary amount of solid this compound using a chemical spatula, avoiding the creation of dust.[3]
-
Immediately close the primary container.
-
-
Solubilization:
-
Add the desired solvent to the container with the weighed compound. Pneumocandin B0 is soluble in ethanol, methanol, DMF, or DMSO, but has limited water solubility.
-
Ensure the container is capped during mixing to prevent the formation of aerosols.[3]
-
-
Transfer and Storage:
-
Transfer the prepared stock solution to a clearly labeled and sealed storage vial.
-
Store under the appropriate conditions as recommended by the supplier.
-
3. Decontamination and Disposal:
-
Decontamination:
-
Doffing PPE:
-
Remove PPE in the correct order to prevent self-contamination: gloves first, then the gown, face shield, and goggles.[3]
-
-
Waste Disposal:
-
Dispose of all contaminated materials, including empty containers and unused product, in accordance with institutional and local hazardous waste regulations.
-
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of handling this compound, emphasizing safety at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
